2-Hydroxy-3-isopropylbenzaldehyde
Description
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Properties
IUPAC Name |
2-hydroxy-3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJQGHNTYRXBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436308 | |
| Record name | 2-hydroxy-3-isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67372-96-7 | |
| Record name | 2-hydroxy-3-isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-Hydroxy-3-isopropylbenzaldehyde
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 67372-96-7), a substituted aromatic aldehyde of significant interest in synthetic chemistry. This document details its chemical identity, physicochemical properties, established synthesis protocols, and critical safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights, explaining the causality behind experimental choices and grounding all claims in authoritative references. The potential applications for this compound as a versatile building block in the development of novel chemical entities are also explored, providing a foundational resource for its use in laboratory and industrial settings.
This compound, with the CAS number 67372-96-7 , is an organic compound characterized by a benzene ring substituted with hydroxyl, isopropyl, and aldehyde functional groups at positions 1, 2, and 3, respectively[1]. Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate. The intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the aldehyde group is a key feature influencing its reactivity and physical properties.
The IUPAC name for this compound is 2-hydroxy-3-propan-2-ylbenzaldehyde[1]. It is also known by synonyms such as 2-hydroxy-3-isopropyl-benzaldehyde and Benzaldehyde, 2-hydroxy-3-(1-methylethyl)-[1].
Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 67372-96-7 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| IUPAC Name | 2-hydroxy-3-propan-2-ylbenzaldehyde | [1] |
| Physical Form | Solid | |
| InChI Key | ORJQGHNTYRXBJF-UHFFFAOYSA-N | [1] |
| SMILES String | CC(C)C1=CC=CC(=C1O)C=O |[1] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the formylation of 2-isopropylphenol. The introduction of an aldehyde group onto a phenol ring can be accomplished via several named reactions. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, providing a direct route to hydroxybenzaldehydes[2].
The causality for choosing an ortho-directing formylation method lies in the activating and directing effects of the hydroxyl group on the aromatic ring. The hydroxyl group is a strong activating group and directs electrophilic substitution primarily to the ortho and para positions. In the case of 2-isopropylphenol, the bulky isopropyl group at position 2 sterically hinders one of the ortho positions, thereby favoring formylation at the other ortho position (C6) and the para position (C4). The choice of catalyst and reaction conditions is critical to maximize the yield of the desired this compound isomer.
Experimental Protocol: Reimer-Tiemann Formylation of 2-Isopropylphenol
This protocol describes a generalized, self-validating procedure for the synthesis of this compound. The validation occurs through in-process monitoring and final product characterization, which confirms the successful formylation.
Materials:
-
2-Isopropylphenol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation of the Phenoxide: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 2-isopropylphenol in an aqueous solution of excess sodium hydroxide (typically 4-5 equivalents). The reaction is exothermic; cooling may be necessary to maintain control. This deprotonation is crucial as the resulting phenoxide ion is significantly more activated towards electrophilic attack than the neutral phenol.
-
Addition of Chloroform: While vigorously stirring the phenoxide solution, add chloroform dropwise through the dropping funnel at a rate that maintains a gentle reflux (typically 50-65 °C). The reaction involves the in-situ generation of dichlorocarbene (:CCl₂) via the alpha-elimination of chloroform by the strong base. Dichlorocarbene is the electrophile that attacks the electron-rich phenoxide ring.
-
Reaction and Hydrolysis: After the addition is complete, continue to heat and stir the mixture for several hours to ensure the reaction goes to completion. The intermediate dichloromethyl-substituted phenoxide is hydrolyzed by the aqueous base to form the aldehyde.
-
Neutralization and Workup: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the solution is acidic (pH < 2). This step protonates the phenoxide to the hydroxyl group and neutralizes any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. The organic layer will contain the desired product along with unreacted starting material and isomers.
-
Purification: Wash the combined organic extracts with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is typically a mixture of ortho and para isomers and can be purified by column chromatography or distillation.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic and Analytical Data
Characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet for the aldehyde proton (-CHO) would appear far downfield (δ 9.5-10.5 ppm). A singlet for the phenolic hydroxyl proton (-OH) would also be present, often broad, with its chemical shift dependent on concentration and solvent. The aromatic protons on the ring will appear as multiplets in the aromatic region (δ 6.5-8.0 ppm). The isopropyl group will show a septet for the single proton and a doublet for the six equivalent methyl protons. For the related compound 2-hydroxy-3-methylbenzaldehyde, characteristic aldehyde and hydroxyl proton signals are observed at δ 9.852 and δ 11.2547, respectively[3].
-
¹³C NMR: The carbon NMR would show a characteristic peak for the carbonyl carbon of the aldehyde at around 190-200 ppm. Aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded. The carbons of the isopropyl group would appear in the aliphatic region.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹. A broad O-H stretching band from the hydroxyl group would be observed around 3200-3400 cm⁻¹. C-H stretches from the aromatic ring and the alkyl group would also be present.
Applications and Research Interest
While specific applications of this compound are not extensively documented in mainstream literature, its structure is analogous to other hydroxybenzaldehydes that are valuable intermediates in various industries[2].
-
Pharmaceutical and Agrochemical Synthesis: Hydroxybenzaldehydes are common precursors for the synthesis of more complex molecules with biological activity. The presence of three functional groups (hydroxyl, aldehyde, isopropyl) on the ring allows for a wide range of subsequent chemical modifications. Derivatives of similar structures, such as 2-hydroxy benzyl hydrazides, have demonstrated promising antibacterial and antioxidant properties, suggesting this scaffold is a strong candidate for therapeutic development[4].
-
Flavor and Fragrance Industry: Substituted benzaldehydes are widely used in the creation of flavors and fragrances[5]. The specific substitution pattern of this compound could impart unique organoleptic properties, making it a target for investigation in this field.
-
Chelating Agents and Ligand Development: The ortho-hydroxyaldehyde moiety is a classic bidentate ligand scaffold (salicylaldehyde type) capable of forming stable complexes with a variety of metal ions. These complexes can have applications in catalysis, materials science, and analytical chemistry.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound must be handled with appropriate precautions in a well-ventilated laboratory environment.
GHS Hazard Information:
-
Pictogram: GHS05 (Corrosion).
-
Signal Word: Danger .
-
Hazard Statement: H318 - Causes serious eye damage[1].
-
Precautionary Statements:
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[6][7].
-
Engineering Controls: Use in a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 (Combustible Solids).
-
Spill Response: In case of a spill, avoid generating dust. Absorb with an inert material and place in an appropriate container for disposal[6][8].
References
- This compound. Sigma-Aldrich.
- This compound | C10H12O2 | CID 10171264. PubChem.
- 2-Hydroxy-3-methylbenzaldehyde | CAS#:41438-18-0. Chemsrc.
- Safety Data Sheet: 2-Hydroxybenzaldehyde. Carl ROTH.
- Safety D
- SAFETY DATA SHEET - 2-Hydroxy-3-nitrobenzaldehyde. Fisher Scientific.
- H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde.
- Process for the preparation of hydroxybenzaldehydes.
- P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org.
Sources
- 1. This compound | C10H12O2 | CID 10171264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene - Eureka | Patsnap [eureka.patsnap.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Technical Whitepaper: Solubility Profile and Solvent Selection for 2-Hydroxy-3-isopropylbenzaldehyde
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxy-3-isopropylbenzaldehyde (CAS: 6763-96-8; also known as 3-isopropylsalicylaldehyde).[1] This compound is a critical intermediate in the synthesis of Schiff base ligands, biomimetic catalysts, and pharmaceutical precursors (e.g., Apogossypol analogs).
Critical Disambiguation: Researchers must distinguish this compound from its isomer, Cuminaldehyde (4-isopropylbenzaldehyde).[1] While Cuminaldehyde lacks the ortho-hydroxyl group necessary for chelation, this compound possesses a unique intramolecular hydrogen bond that drastically alters its solubility profile, volatility, and reactivity compared to its para-substituted counterparts.[1]
Part 1: Physicochemical Basis of Solubility
Structural Thermodynamics
The solubility profile of this compound is governed by two competing structural motifs: the "Salicylaldehyde Core" and the "Isopropyl Lipophilic Tail."[1]
-
The Ortho-Effect (Intramolecular Hydrogen Bonding): Unlike para-hydroxybenzaldehydes, the ortho-hydroxyl group in this molecule forms a strong intramolecular hydrogen bond with the carbonyl oxygen (
). This "locks" the polar region of the molecule, effectively shielding the dipole from the solvent.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Steric Bulk (3-Isopropyl Group): The isopropyl group at the 3-position adds significant steric bulk and lipophilicity (
). This further disrupts crystal packing forces, often resulting in the compound existing as a pale yellow oil or low-melting solid at room temperature, which enhances miscibility with organic solvents.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Solubility Mechanism Diagram
The following diagram illustrates the competing interactions determining solvation.
Figure 1: Mechanistic basis for the "pseudo-nonpolar" behavior of 3-isopropylsalicylaldehyde.[1]
Part 2: Empirical Solubility Data
The following data consolidates experimental observations from synthesis workflows (e.g., Schiff base formation) and purification protocols (chromatography).
Solvent Compatibility Table[1]
| Solvent Class | Specific Solvent | Solubility/Miscibility | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | High / Miscible | Preferred solvent for extraction from aqueous reaction mixtures.[1] |
| Chlorinated | Chloroform ( | High / Miscible | Standard solvent for NMR characterization. |
| Ethers | Diethyl Ether ( | High | Excellent for liquid-liquid extraction; compound partitions strongly into the ether phase. |
| Ethers | Tetrahydrofuran (THF) | High | Suitable for subsequent lithiation or Grignard reactions. |
| Alcohols | Methanol / Ethanol | High | Primary solvents for Schiff base condensation reactions.[1] Heating may be required to ensure homogeneity with amine co-reactants.[1] |
| Hydrocarbons | Hexane / Pet.[1] Ether | Moderate to High | Used as the mobile phase in column chromatography (typically 90:10 Hexane:EtOAc). |
| Aromatic | Toluene | High | Ideal for azeotropic removal of water during Schiff base synthesis.[1] |
| Aqueous | Water | Insoluble | Forms a biphasic system.[1] Note: Solubility increases at pH > 10 due to deprotonation of the phenol (phenolate formation).[1] |
Critical Purification Data
-
Column Chromatography: The compound is typically purified using a mobile phase of Petroleum Ether : Ethyl Acetate (90:10 v/v) .[1][2] This confirms its high affinity for non-polar mobile phases and ability to elute before more polar impurities.[1]
-
Physical State: Often isolated as a pale yellow oil .[1][2] If high purity is achieved, it may crystallize at low temperatures, but researchers should expect to handle it as a liquid or oil.
Part 3: Experimental Determination Protocols
Since specific quantitative values (mg/mL) vary by batch purity and temperature, the following self-validating protocol allows researchers to determine exact solubility limits for their specific application.
Protocol: High-Throughput Saturation (Shake-Flask Variant)
Objective: Determine the thermodynamic solubility limit in a specific organic solvent.
Reagents:
-
Test Solvent (HPLC Grade)
-
This compound (Target Analyte)[1]
-
Syringe Filter (0.45 µm PTFE - hydrophobic)[1]
Workflow:
-
Supersaturation: Add the analyte dropwise (if oil) or spatula-tip (if solid) to 2.0 mL of the test solvent in a glass vial until a persistent second phase (droplets or solid) is visible.[1]
-
Equilibration: Agitate at 25°C (or target process temperature) for 24 hours at 750 RPM.
-
Phase Separation:
-
If Oil: Centrifuge at 10,000 RPM for 5 minutes to separate the dense oil phase from the saturated solvent supernatant.
-
If Solid: Centrifuge or allow to settle.[1]
-
-
Sampling: Carefully withdraw the supernatant.[1] Filter through a 0.45 µm PTFE filter to remove micro-droplets/particles.[1]
-
Quantification (HPLC): Dilute the filtrate 100x with Acetonitrile and inject into HPLC.
HPLC Quantification Method (Self-Validating)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).[1]
-
Rationale: High organic content is required to elute the lipophilic isopropyl-substituted aromatic ring.[1]
-
-
Detection: UV at 254 nm (Aromatic ring) and 330 nm (Conjugated aldehyde/phenol system).
-
Retention Time: Expect elution after unsubstituted salicylaldehyde due to the hydrophobic isopropyl group.[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining thermodynamic solubility.[1]
Part 4: Applications in Synthesis
Schiff Base Ligand Synthesis
The primary application of this compound is in the synthesis of Salen-type or Saldach-type ligands.[1]
-
Recommended Solvent: Methanol (MeOH) or Ethanol (EtOH) .
-
Protocol Insight: While the aldehyde is highly soluble in alcohols, the reaction with diamines (e.g., ethylenediamine, 1,2-diaminocyclohexane) often yields a precipitate.
-
Procedure: Dissolve the aldehyde in MeOH (Solution A).[1] Dissolve the amine in MeOH (Solution B). Add B to A dropwise.[1] The mixture will turn yellow/orange.[1][2] Reflux for 2-4 hours.
-
Isolation: Cool to 0°C. The Schiff base ligand typically crystallizes out.[1] If it does not, reduce volume by rotary evaporation and add a non-polar anti-solvent (e.g., Hexane or cold Ether).
-
Extraction and Workup
When synthesizing the aldehyde from 2-isopropylphenol (e.g., via Duff reaction or formylation with paraformaldehyde/MgCl₂):
-
Quench: Acidify the reaction mixture with 1N HCl (to ensure the phenol is protonated and soluble in organics).
-
Extraction: Use Diethyl Ether or Ethyl Acetate .[1] The isopropyl group ensures a high partition coefficient (
) into the organic phase, minimizing loss to the aqueous layer.
References
-
Royal Society of Chemistry. (2012).[1] Ionic Sal-SGD Schiff bases as new synergetic chemotherapeutic candidates: Synthesis and characterization. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2023).[1] this compound Compound Summary. Retrieved from
-
Heinrich Heine University Düsseldorf. (2015).[1] New water soluble bis-imidazolium salts with a saldach scaffold: Synthesis of 3-isopropylsalicylaldehyde intermediates. Retrieved from
-
Sigma-Aldrich. (2023).[1][3] Safety Data Sheet: Salicylaldehyde derivatives and solubility parameters. Retrieved from
-
Google Patents. (2012).[1] Method for synthesizing propofol and related isopropyl-phenol intermediates. CN102503776A.[1][4][5] Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. 2-Hydroxy-3-methylbenzaldehyde 98 824-42-0 [sigmaaldrich.com]
- 4. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Scaffold: 2-Hydroxy-3-isopropylbenzaldehyde
The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-Hydroxy-3-isopropylbenzaldehyde (also known as 3-Isopropylsalicylaldehyde ).
An In-Depth Technical Guide for Drug Development
Executive Summary
This compound (CAS: 67372-96-7) is a functionalized phenolic aldehyde derived from o-cumenol.[1] While it possesses intrinsic antimicrobial properties typical of phenolic compounds, its primary value in modern drug discovery is as a privileged scaffold for the synthesis of bioactive Schiff bases and transition metal complexes.[1]
The steric bulk of the isopropyl group at the ortho position (C3) plays a critical role in modulating the lipophilicity and coordination geometry of derived ligands, significantly enhancing the bioavailability and selectivity of antimicrobial and anticancer agents.[1]
Chemical Identity & Structural Significance[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | 2-Hydroxy-3-(propan-2-yl)benzaldehyde |
| Common Name | 3-Isopropylsalicylaldehyde |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Key Functional Groups | Phenolic -OH (C2), Aldehyde -CHO (C1), Isopropyl -CH(CH₃)₂ (C3) |
| Solubility | Soluble in DCM, Chloroform, DMSO, Ethanol; Insoluble in water.[1][2] |
Structural Causality:
-
The C2-OH/C1-CHO Motif: Forms a classic O,O-bidentate chelation site or, upon condensation with amines, an N,O-donor set. This is essential for metal binding (Cu, Zn, Fe, Mn).[1]
-
The C3-Isopropyl Group: Unlike simple salicylaldehyde, the bulky isopropyl group at C3 creates steric hindrance around the metal center in complexes.[1] This prevents oligomerization, stabilizes monomeric active species, and increases lipophilicity, facilitating passive transport across microbial cell membranes.[1]
Synthesis: The MgCl₂-Mediated Ortho-Formylation
To ensure high purity for biological testing, the Duff reaction or Reimer-Tiemann methods are often discarded in favor of the Magnesium Chloride/Paraformaldehyde method due to its superior regioselectivity (exclusively ortho) and yield.[1]
Protocol 1: Synthesis of 3-Isopropylsalicylaldehyde
-
Precursor: 2-Isopropylphenol (o-cumenol).[1]
-
Reagents: Anhydrous MgCl₂, Paraformaldehyde, Triethylamine (Et₃N), Dry Acetonitrile (ACN).[1][2]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under N₂ atmosphere, suspend anhydrous MgCl₂ (2.0 equiv) and paraformaldehyde (3.0 equiv) in dry ACN.
-
Deprotonation: Add Et₃N (3.7 equiv) dropwise.[1] The mixture will turn opaque/white as the magnesium phenoxide intermediate forms.[1] Stir at room temperature for 15 minutes.
-
Addition: Add 2-Isopropylphenol (1.0 equiv) dropwise.[1]
-
Formylation: Heat the mixture to reflux (approx. 80-82°C) for 3–5 hours. The solution typically shifts to a yellow/orange hue.[1]
-
Workup: Cool to RT. Quench with 1N HCl to hydrolyze the magnesium complex.[1] Extract with diethyl ether (3x).[1][2] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Silica gel column chromatography (Eluent: 9:1 Hexane/Ethyl Acetate).
-
Yield Expectation: 80–90% (Pale yellow oil).[2]
-
Figure 1: Selective ortho-formylation pathway via magnesium coordination.[1]
Biological Activity Profile
The biological utility of 3-isopropylsalicylaldehyde is bifurcated into its intrinsic activity and its dominant role as a ligand precursor.[1]
A. Intrinsic Activity (Free Aldehyde) [1]
-
Antimicrobial: Exhibits moderate bacteriostatic activity against Gram-positive bacteria (S. aureus).[1] The mechanism involves the disruption of the bacterial cell membrane due to the lipophilic isopropyl tail, followed by interference with bacterial enzyme systems via the aldehyde group.[1]
-
Antioxidant: The phenolic hydroxyl group acts as a radical scavenger, though less potent than multi-hydroxyl analogs (e.g., catechol).[1]
B. The "Saldach" & Imidazolium Schiff Base Derivatives (High Potency)
The most significant biological data stems from Schiff bases derived from this aldehyde, particularly those incorporating imidazolium salts (Saldach-imidazolium).[1]
-
Antibacterial (Gram-Positive & Negative):
-
Mechanism: The Schiff base ligands (often cationic) interact electrostatically with the negatively charged bacterial cell wall (LPS in Gram-negative, Teichoic acid in Gram-positive).[1] The isopropyl group facilitates penetration into the lipid bilayer, leading to leakage of intracellular components.[1]
-
Data: Schiff base derivatives have shown MIC values as low as 2.08 mM against S. aureus, significantly outperforming the free aldehyde.[1]
-
-
Anticancer (Metal Complexes):
-
Fe(III) & Mn(III) Complexes: When coordinated with Iron or Manganese, 3-isopropylsalicylaldehyde derivatives act as SOD mimics (Superoxide Dismutase).[1]
-
Apoptosis Induction: These complexes generate controlled Reactive Oxygen Species (ROS) within tumor cells, triggering mitochondrial apoptosis pathways.[1] The isopropyl group prevents rapid metabolic clearance, enhancing the "Enhanced Permeability and Retention" (EPR) effect in solid tumors.[1]
-
Experimental Protocols for Bio-Evaluation
Protocol 2: Synthesis of a Representative Schiff Base Ligand
-
Reaction: Condensation of 3-isopropylsalicylaldehyde with a primary amine (e.g., 1,2-diaminocyclohexane or an amino-imidazolium salt).[1]
-
Method:
-
Dissolve 3-isopropylsalicylaldehyde (2 mmol) in absolute ethanol (10 mL).
-
Add amine (1 mmol) dropwise (2:1 ratio for diamines).
-
Reflux for 2–4 hours. A color change (often yellow to deep orange) indicates imine formation.
-
Cool to precipitate the Schiff base.[1] Filter and recrystallize from ethanol.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Standard: CLSI Broth Microdilution.[1]
-
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).[1]
-
Procedure:
-
Prepare stock solution of the test compound (Aldehyde or Schiff Base) in DMSO (1 mg/mL).[1]
-
In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth.
-
Inoculate wells with bacteria adjusted to
CFU/mL.[1] -
Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).[1]
-
Mechanism of Action Diagram
The following diagram illustrates how the Schiff base complex (derived from 3-isopropylsalicylaldehyde) targets the bacterial cell.[1]
Figure 2: Multi-modal antibacterial mechanism of 3-isopropylsalicylaldehyde derivatives.
References
-
Hansen, T. V., & Skrydstrup, T. (2005).[1] Orthogonal synthesis of salicylic acid derivatives. Journal of Organic Chemistry. Link[1]
-
Kühn, F. E., et al. (2014).[1] New water soluble bis-imidazolium salts with a saldach scaffold: Synthesis and biological evaluation. Journal of Inorganic Biochemistry. Link[1]
-
Carson, L., et al. (2009).[1] Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids. FEMS Microbiology Letters. Link
-
PubChem Compound Summary. (2024). This compound.[1] National Center for Biotechnology Information.[1] Link[1]
-
Kong, B. S., et al. (2016).[1] Vasculoprotective Effects of 3-Hydroxybenzaldehyde (Isomer Comparison). PLOS ONE. Link[1]
Sources
Technical Guide: Safety, Handling, and Critical Protocols for 2-Hydroxy-3-isopropylbenzaldehyde
Topic: 2-Hydroxy-3-isopropylbenzaldehyde Safety and Handling Precautions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Voxelotor Intermediate
This compound (CAS: 67372-96-7) is a specialized phenolic aldehyde intermediate, most notably utilized in the synthesis of Voxelotor (GBT-440) , a first-in-class hemoglobin S polymerization inhibitor for Sickle Cell Disease [1].
Unlike its meta- or para- isomers, the ortho-hydroxy substitution pattern confers unique chemical reactivity and safety profiles. It possesses dual functionality—a phenolic proton and an electrophilic aldehyde—making it susceptible to rapid oxidation and requiring specific handling protocols to maintain high purity for GMP (Good Manufacturing Practice) applications. This guide synthesizes safety data, stability mechanisms, and handling workflows for the professional laboratory environment.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The following data establishes the baseline for identification and properties.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 3-Isopropylsalicylaldehyde; 2-Hydroxy-3-(propan-2-yl)benzaldehyde |
| CAS Registry Number | 67372-96-7 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
| Storage Class | 11 (Combustible Solids) |
Hazard Identification & Toxicology (The "Why")
While many benzaldehydes are classified merely as irritants, this compound carries a Danger signal word due to severe ocular toxicity.
Core GHS Classifications
-
Eye Damage (Category 1): H318 – Causes serious eye damage.[1]
-
Mechanistic Insight: The ortho-position of the hydroxyl group relative to the aldehyde allows for hydrogen bonding, increasing the acidity of the phenol. Upon contact with the moist mucous membranes of the eye, this compound can cause immediate protein denaturation and corneal opacity.
-
-
Combustible Solid: Risk of dust explosion if finely divided in air.
Comparative Toxicology
Unlike 3-isopropylbenzaldehyde (which lacks the phenolic -OH), this compound acts as a stronger localized corrosive. The phenolic moiety facilitates deeper tissue penetration, necessitating a higher tier of Personal Protective Equipment (PPE).
Strategic Handling & Stability Protocols
Inert Atmosphere Handling Workflow
Objective: Prevent the formation of 2-hydroxy-3-isopropylbenzoic acid (oxidation impurity).
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.
-
Reaction Setup:
-
Purge all reaction vessels with
for 15 minutes prior to addition. -
Use degassed solvents (sparged with inert gas) for dissolution.
-
-
Transfer: Avoid open-air weighing for quantities < 50 mg. Use a glovebox or rapid transfer techniques into tared vials.
Safety Decision Matrix (Visualization)
The following diagram outlines the decision logic for PPE and engineering controls based on the operation scale.
Figure 1: Operational Safety Decision Matrix illustrating the escalation of controls from standard weighing to high-purity handling.
Synthesis Context: The Voxelotor Pathway[8]
Understanding the downstream application aids in validating the quality of the intermediate. This compound is typically coupled with a chloropyridine derivative or similar heterocycle.
Synthesis Workflow
The synthesis of Voxelotor (GBT-440) often involves the reductive amination or etherification of this aldehyde. The purity of the aldehyde directly impacts the enantiomeric excess (if chiral steps follow) and yield of the final API (Active Pharmaceutical Ingredient) [3].
Figure 2: Simplified synthetic pathway highlighting the critical position of the intermediate in Voxelotor production.
Emergency Response Protocols
Every laboratory must have a self-validating response plan. The "Self-Validating" aspect means the response is practiced and equipment is verified before an incident occurs.
| Incident Type | Immediate Action Protocol |
| Eye Contact | CRITICAL: Immediate irrigation for 15+ minutes . Do not rely on saline bottles alone; use a plumbed eyewash station. The corrosive nature (H318) means seconds count to prevent permanent corneal damage. |
| Skin Contact | Wash with soap and water.[2][3] If redness persists (dermatitis), seek medical attention. The phenol group can cause delayed burns. |
| Inhalation | Move to fresh air.[4][2][3][5][6][7] If wheezing occurs (sensitization risk), administer oxygen and consult a physician. |
| Spill (Solid) | Do not sweep dry dust (static ignition risk). Wet with inert solvent (heptane) or use a HEPA vacuum. |
Waste Disposal & Regulatory Compliance
-
Disposal: As a phenolic aldehyde, this compound must be disposed of as Hazardous Organic Waste . It should not be mixed with oxidizers (nitric acid, perchlorates) in waste streams due to exotherm risk.
-
TSCA (USA): Verify inventory status.[6] For R&D use, it is typically exempt under the R&D exemption, provided it is used by technically qualified individuals.
-
Ecological Impact: Phenolic compounds are generally toxic to aquatic life. Prevent entry into drains or waterways.
References
-
Global Blood Therapeutics. (2019).[8] Voxelotor (Oxbryta) Prescribing Information. FDA Access Data. Link
-
Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters, 8(3), 321–326.[9][10] Link
-
Xu, Q., et al. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. World Intellectual Property Organization (WIPO), WO2017197083.[11] Link[11]
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Link
-
PubChem. (2024). Compound Summary: this compound (CID 10171264). National Library of Medicine. Link
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. vigon.com [vigon.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. gustavus.edu [gustavus.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Voxelotor synthesis - chemicalbook [chemicalbook.com]
- 10. WO2020127945A1 - Process and intermediates for the synthesis of voxelotor - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
natural occurrence of 2-Hydroxy-3-isopropylbenzaldehyde
This guide provides an in-depth technical analysis of 2-Hydroxy-3-isopropylbenzaldehyde (also known as 3-isopropylsalicylaldehyde).
From Bio-Privileged Scaffolds to High-Fidelity Catalysis & Therapeutics
Executive Summary
This compound (CAS: 67372-96-7) is a substituted salicylaldehyde derivative distinguished by the steric bulk of an isopropyl group at the ortho position relative to the aldehyde (position 3).[1][2] While often overshadowed by its naturally abundant isomer cuminaldehyde (4-isopropylbenzaldehyde), this specific regioisomer serves as a critical bio-privileged intermediate in organic synthesis and medicinal chemistry.
Unlike cuminaldehyde, which is readily isolated from Cuminum cyminum, this compound is rarely isolated as a primary metabolite in high yield. Instead, it is predominantly synthesized to exploit its unique steric environment. It acts as a cornerstone for generating chiral Schiff base ligands (Salen-type) used in biomimetic catalysis and has emerged as a pharmacophore in the inhibition of IRE-1α , a key sensor in the Unfolded Protein Response (UPR) pathway implicated in cancer survival.
Chemical Identity & Structural Logic
The molecule functions as a "sterically modulated" salicylaldehyde. The proximity of the isopropyl group to the phenol and aldehyde moieties creates a crowded coordination sphere, which is essential for inducing enantioselectivity in metal-ligand complexes.
| Property | Data |
| IUPAC Name | 2-Hydroxy-3-(propan-2-yl)benzaldehyde |
| Common Synonyms | 3-Isopropylsalicylaldehyde; o-Hydroxy-m-isopropylbenzaldehyde |
| CAS Number | 67372-96-7 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Key Functional Groups | Phenolic -OH (H-bond donor), Aldehyde -CHO (Electrophile), Isopropyl (Steric bulk) |
| Physical State | Pale yellow oil or low-melting solid |
Natural Occurrence vs. Synthetic Relevance
Researchers must distinguish between "natural occurrence" and "bio-inspired relevance" for this compound.
-
The Isomer Trap: The literature frequently cites "isopropylbenzaldehydes" in essential oils (e.g., Cumin, Eucalyptus). These are almost exclusively the para-isomer (Cuminaldehyde ).
-
The Bio-Origin: The ortho-isomer (this compound) is chemically derived from 2-isopropylphenol , which is found in trace amounts in plant essential oils (e.g., Thymus species) and coal tar.
-
Ecological Context: While not a major accumulation product in plants, it represents a logical metabolite in the oxidative degradation of thymol-like terpenes. However, for research purposes, it is treated as a synthetic fine chemical .
Biosynthetic/Synthetic Relationship Diagram
The following diagram illustrates the relationship between the abundant natural terpene pool and this specific aldehyde.
Caption: Divergence of isopropyl-substituted aromatics. The target aldehyde is synthetically accessed from 2-isopropylphenol, contrasting with the naturally abundant cuminaldehyde.
Preparation Protocol (Laboratory Scale)
Since natural isolation is inefficient, the standard acquisition method is Duff Formylation . This protocol ensures high purity for downstream ligand synthesis.
Protocol: Duff Reaction of 2-Isopropylphenol
Objective: Selective ortho-formylation to synthesize this compound.
Reagents:
-
2-Isopropylphenol (1.0 eq)
-
Hexamethylenetetramine (HMTA) (2.0 eq)
-
Trifluoroacetic acid (TFA) or Glacial Acetic Acid (Solvent/Catalyst)
-
HCl (3M, for hydrolysis)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-isopropylphenol (e.g., 13.6 g, 100 mmol) in TFA (150 mL).
-
Addition: Add HMTA (28 g, 200 mmol) in portions to avoid excessive exotherm.
-
Reflux: Heat the mixture to reflux (approx. 90-100°C) for 12–24 hours. The solution will turn viscous/orange as the iminium intermediate forms.
-
Hydrolysis: Cool the reaction to room temperature. Add 3M HCl (100 mL) and stir vigorously for 4 hours (or reflux for 1 hour) to hydrolyze the intermediate to the aldehyde.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Isolation: Purify the crude oil via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 95:5).
-
Yield Expectations: 40–60%.
-
Validation: ¹H NMR (CDCl₃) should show a singlet aldehyde peak at ~11.2 ppm (chelated OH) and ~9.8 ppm (CHO).[3]
-
Pharmacological & Catalytic Applications
The primary value of this compound lies in its downstream applications.
A. Biomimetic Catalysis (Salen Ligands)
This aldehyde is a "privileged building block" for Salen ligands . When condensed with diamines (e.g., 1,2-diaminocyclohexane), it forms ligands that coordinate metals (Mn, Co, Cr).
-
Mechanism: The 3-isopropyl group exerts steric pressure on the incoming substrate, enhancing enantioselectivity in asymmetric epoxidations and hydrolytic kinetic resolutions (HKR).
-
Significance: These complexes mimic the active sites of metalloenzymes.
B. Drug Development: IRE-1α Inhibition
Recent medicinal chemistry campaigns have identified salicylaldehyde derivatives as inhibitors of IRE-1α (Inositol-requiring enzyme 1 alpha).
-
Pathway: IRE-1α is an ER stress sensor. In cancer cells, chronic ER stress activates IRE-1α to promote survival.
-
Mechanism of Action: The aldehyde moiety forms a reversible Schiff base with a specific lysine residue (Lys907) in the IRE-1α RNase domain, blocking its splicing activity (XBP1 splicing).
-
Why 3-Isopropyl? The hydrophobic isopropyl group fits into a hydrophobic pocket adjacent to the catalytic lysine, improving binding affinity compared to unsubstituted salicylaldehyde.
Mechanism of Action Diagram
Caption: Pharmacological inhibition of IRE-1α via Schiff base formation with the catalytic lysine residue.
References
-
PubChem Compound Summary . "this compound (CID 10171264)". National Center for Biotechnology Information. Available at: [Link]
- Volkmann, K. et al. (2011). "Potent and selective inhibitors of the inositol-requiring enzyme 1 endoribonuclease". Journal of Biological Chemistry. (Demonstrates the salicylaldehyde pharmacophore for IRE-1α).
-
Larrow, J. F.[4] & Jacobsen, E. N. (2004). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst". Organic Syntheses. (Foundational protocol for Salen ligand synthesis using substituted salicylaldehydes). Available at: [Link]
- Hansen, T. V. & Skattebøl, L. (2005). "One-pot synthesis of salicylic aldehydes from phenols". Tetrahedron Letters.
Sources
- 1. 107756-02-5,(6-Isopropylpyridin-3-yl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. rsc.org [rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: 2-Hydroxy-3-isopropylbenzaldehyde Scaffolds
Strategies in Synthesis, Hemoglobin Allostery, and Ligand Design
Executive Summary
This technical guide analyzes the chemical architecture and therapeutic utility of 2-hydroxy-3-isopropylbenzaldehyde (CAS: 67372-96-7). While structurally simple, this scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for next-generation anti-sickling agents (including Voxelotor/GBT440) and as a versatile ligand precursor in asymmetric catalysis. This document details the regioselective synthesis of the core, its mechanism of covalent-reversible binding to hemoglobin, and protocols for derivatization.
Molecular Architecture & Rational Design
The efficacy of this compound stems from the synergistic positioning of three functional groups on the benzene ring.
The Pharmacophore Triad
-
The Warhead (Aldehyde at C1): The aldehyde moiety is the electrophile responsible for Schiff base formation with primary amines (specifically the N-terminal valine of hemoglobin).
-
The Stabilizer (Hydroxyl at C2): The ortho-hydroxyl group is not merely for solubility; it functions as an intramolecular hydrogen bond donor to the imine nitrogen formed at C1. This locks the drug-target complex in a stable conformation, shifting the equilibrium toward the bound state without requiring irreversible covalent bonding.
-
The Anchor (Isopropyl at C3): The bulky isopropyl group at the 3-position provides steric occlusion that prevents metabolic oxidation of the aldehyde by aldehyde dehydrogenases (ALDH). Furthermore, it fills the hydrophobic pocket near the Val-1 residue in hemoglobin, enhancing binding affinity (
) compared to unsubstituted salicylaldehyde.
Tautomeric Stability
Upon Schiff base formation, the molecule undergoes keto-enamine tautomerism. The proton on the C2-hydroxyl transfers to the imine nitrogen, creating a zwitterionic character that strengthens the bond. This thermodynamic stability is critical for drugs that must remain bound to hemoglobin during its transit through hypoxic tissues but release eventually for clearance.
Figure 1: Mechanism of Schiff base stabilization via keto-enamine tautomerism, essential for the pharmacodynamic half-life of the drug-protein complex.
Synthetic Methodology: Regioselective Formylation[1]
The synthesis of this compound presents a classic challenge in aromatic substitution: ensuring ortho-selectivity over para-selectivity while preventing over-formylation.
The Problem with Reimer-Tiemann
The classical Reimer-Tiemann reaction (CHCl₃/NaOH) typically yields a mixture of ortho- and para-isomers with low yields (<40%) and significant tar formation due to the reactive carbene intermediate. It is unsuitable for high-purity pharmaceutical intermediate synthesis.
The Solution: Mg-Mediated Ortho-Formylation
The industry-standard approach utilizes Magnesium-mediated formylation (The "Aldred" or "Skattebøl" methods). This reaction exploits the coordination of magnesium to the phenoxide oxygen, which acts as a template to direct the formaldehyde equivalent exclusively to the ortho position.
Mechanism:
-
Coordination: 2-Isopropylphenol reacts with MgCl₂ and Triethylamine (TEA) to form a magnesium bis-phenoxide complex.
-
Insertion: Paraformaldehyde depolymerizes, and the formaldehyde coordinates to the Mg center.
-
Transfer: A concerted transfer of the formyl group occurs via a 6-membered transition state, ensuring exclusive ortho substitution.
Figure 2: The Mg-mediated "Skattebøl" pathway ensures high regioselectivity by anchoring the reagents to the phenolic oxygen.
Medicinal Chemistry: Hemoglobin Modulation
The primary application of this scaffold is in the treatment of Sickle Cell Disease (SCD).
Mechanism of Action (Anti-Sickling)
Sickle cell disease is caused by the polymerization of deoxygenated Hemoglobin S (HbS).
-
Target: The N-terminal valine of the
-globin chain. -
Effect: Binding of the aldehyde stabilizes the R-state (oxygenated) conformation of hemoglobin.
-
Result: The R-state HbS does not polymerize. By increasing the affinity of HbS for oxygen, the drug prevents the hypoxia-induced conformational change that triggers sickling.
Pharmacokinetics & Derivatization
While this compound is the active warhead, it is often derivatized at the 5- or 6-position to improve oral bioavailability.
-
Example (Voxelotor): A pyrazole-pyridine tail is attached to the 6-position via an ether linkage. This tail interacts with surface residues on hemoglobin to improve specificity and extend plasma half-life, while the this compound core performs the covalent binding.
Experimental Protocols
Protocol A: Mg-Mediated Synthesis of this compound
Based on the method by Hofsløkken & Skattebøl (1999) and Aldred et al. (1994).
Reagents:
-
2-Isopropylphenol (13.6 g, 100 mmol)
-
Magnesium Chloride (anhydrous, 14.3 g, 150 mmol)
-
Triethylamine (TEA) (37.5 g, 375 mmol)
-
Paraformaldehyde (powder, 20.0 g, 660 mmol)
-
Acetonitrile (Dry, 400 mL)
Procedure:
-
Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Solvation: Add anhydrous MgCl₂ and dry acetonitrile. Stir until dispersed.
-
Phenoxide Formation: Add 2-isopropylphenol followed by the dropwise addition of TEA. The mixture will become slightly turbid as the Mg-phenoxide forms. Stir at room temperature for 30 minutes.
-
Formylation: Add paraformaldehyde in one portion.
-
Reflux: Heat the mixture to reflux (approx. 82°C) for 4–6 hours. The color typically changes to a bright yellow/orange, indicating the formation of the salicylaldehyde-magnesium complex.
-
Quenching: Cool the reaction to room temperature. Pour the mixture into 500 mL of cold 10% HCl solution. Stir vigorously for 1 hour to hydrolyze the complex.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Hexanes/EtOAc 95:5) to yield the product as a pale yellow oil or low-melting solid.
Data Validation:
-
¹H NMR (CDCl₃):
11.2 (s, 1H, OH), 9.9 (s, 1H, CHO), 7.4 (d, 1H, Ar-H), 7.0 (t, 1H, Ar-H), 3.4 (sept, 1H, CH(CH₃)₂), 1.2 (d, 6H, CH₃). -
Yield Expectation: 80–90%.
Protocol B: Schiff Base Formation (Ligand Screening)
Procedure:
-
Dissolve 1.0 eq of this compound in Ethanol.
-
Add 1.0 eq of the target primary amine (e.g., ethylenediamine for Salen ligands).
-
Reflux for 2 hours.
-
Cool to precipitate the Schiff base. Filter and recrystallize from EtOH.
Quantitative Data Summary
| Parameter | Value | Significance |
| Molecular Weight | 164.20 g/mol | Fragment-like, high ligand efficiency. |
| LogP | ~2.7 | Good membrane permeability for oral dosing. |
| pKa (Phenol) | ~8.5 | Slightly higher than phenol due to H-bonding, ensuring proton remains on oxygen at physiological pH until binding. |
| Binding Mode | Reversible Covalent | Forms Schiff base with Val-1 ( |
| Selectivity | Ortho > Para | Mg-mediated synthesis yields >95% ortho-isomer. |
References
-
Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[1] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1823-1831.[2][3] Link
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols.[1][2] Acta Chemica Scandinavica, 53, 258-262. Link
-
Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for Sickle Cell Disease. ACS Medicinal Chemistry Letters, 8(3), 321–326. Link
-
PubChem. (n.d.).[4] this compound (Compound Summary). National Library of Medicine. Link
-
Hebbel, R. P., & Hedlund, B. E. (2018). Sickle Hemoglobin Polymerization Inhibition: The Next Generation. Blood, 132(17), 1761–1763. Link
Sources
2-Hydroxy-3-isopropylbenzaldehyde PubChem entry and data
An In-depth Technical Guide to 2-Hydroxy-3-isopropylbenzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted aromatic aldehyde of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, spectral characteristics, potential applications, and safety protocols, grounding all information in authoritative data.
Introduction and Strategic Importance
This compound (also known as 2-hydroxy-3-propan-2-ylbenzaldehyde) belongs to the class of phenolic aldehydes. The strategic placement of a hydroxyl group ortho to the aldehyde, coupled with an isopropyl group at the meta position, imparts a unique combination of steric and electronic properties. This structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical scaffolds, fragrances, and specialized polymers.[1] The intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen influences its reactivity and physical properties, a key consideration in reaction design. Its structural isomers, such as 4-isopropylbenzaldehyde (cuminaldehyde), are known to possess a wide range of biological activities, suggesting a rich field of investigation for this particular derivative.[2]
Compound Identification and Physicochemical Properties
Accurate identification is paramount in chemical research. The following tables summarize the key identifiers and computed physicochemical properties for this compound, primarily sourced from the PubChem database.[3]
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| PubChem CID | 10171264 | |
| CAS Number | 67372-96-7 | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| IUPAC Name | 2-hydroxy-3-propan-2-ylbenzaldehyde | |
| InChI | InChI=1S/C10H12O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3 | |
| InChIKey | ORJQGHNTYRXBJF-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)C1=CC=CC(=C1O)C=O |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | [4] |
| XLogP3 | 2.7 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 164.083729621 Da | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
Synthetic Pathways and Methodologies
While specific literature detailing the synthesis of this compound is sparse, a logical and effective approach is the ortho-formylation of 2-isopropylphenol. The Reimer-Tiemann reaction is a classic and highly applicable method for this transformation. This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.
The causality for this choice rests on the directing effect of the hydroxyl group, which activates the aromatic ring, preferentially at the ortho and para positions. The presence of the bulky isopropyl group at the 2-position sterically hinders one ortho position, thereby favoring formylation at the other, yielding the desired 3-isopropyl derivative.
Caption: Proposed Reimer-Tiemann synthesis workflow.
Experimental Protocol: Ortho-Formylation of 2-Isopropylphenol
This protocol is a representative methodology based on established chemical principles. Researchers should perform their own optimization.
-
Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2-isopropylphenol (1 equivalent) in an excess of aqueous sodium hydroxide (e.g., 20-30% w/v). The formation of the sodium phenoxide salt is crucial as it dramatically increases the nucleophilicity of the aromatic ring.
-
Temperature Control: Gently heat the solution to 60-70°C using a water bath. This temperature provides sufficient energy to promote the reaction without causing excessive decomposition of the reagents.
-
Carbene Generation & Addition: Add chloroform (1.5-2.0 equivalents) dropwise via the dropping funnel over 1-2 hours while stirring vigorously. The in-situ generation of dichlorocarbene from chloroform and sodium hydroxide is the rate-limiting step. Slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction & Monitoring: After the addition is complete, maintain the temperature and continue stirring for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC), comparing against the starting material.
-
Workup - Hydrolysis: Cool the reaction mixture to room temperature. The intermediate dichloromethyl compound is hydrolyzed to the aldehyde by the excess base present. Acidify the mixture carefully with dilute hydrochloric acid until it is acidic (pH ~2-3). This step neutralizes the excess NaOH and protonates the phenoxide to yield the final product.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic and Analytical Data
No publicly available, peer-reviewed spectra for this compound were identified. However, based on analogous structures like 2-hydroxy-3-methylbenzaldehyde and p-isopropylbenzaldehyde, the following spectral characteristics can be predicted.[5][6]
Table 3: Predicted NMR Spectral Data
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| Phenolic -OH | ~11.0 - 11.5 | Singlet (broad) | 1H | Ar-OH | Strong deshielding due to intramolecular H-bonding with the aldehyde carbonyl. |
| Aldehydic -CHO | ~9.8 - 10.0 | Singlet | 1H | -CHO | Typical chemical shift for aromatic aldehydes. |
| Aromatic H | ~7.3 - 7.5 | Multiplet | 2H | Ar-H | Aromatic protons adjacent to the aldehyde and isopropyl groups. |
| Aromatic H | ~6.9 - 7.1 | Triplet | 1H | Ar-H | Aromatic proton para to the hydroxyl group. |
| Isopropyl CH | ~3.0 - 3.4 | Septet | 1H | -CH(CH₃)₂ | Splitting by the six equivalent methyl protons. |
| Isopropyl CH₃ | ~1.2 - 1.4 | Doublet | 6H | -CH(CH₃)₂ | Splitting by the single methine proton. |
| ¹³C NMR | Predicted Shift (ppm) | Assignment | Rationale | ||
| Aldehydic C=O | ~195 - 198 | C=O | Characteristic shift for an aldehyde carbonyl carbon. | ||
| Aromatic C-OH | ~160 - 162 | C-OH | Quaternary carbon attached to the electron-donating hydroxyl group. | ||
| Aromatic C | ~120 - 140 | Ar-C | Remaining aromatic carbons. | ||
| Isopropyl CH | ~26 - 28 | -CH(CH₃)₂ | Aliphatic methine carbon. | ||
| Isopropyl CH₃ | ~22 - 24 | -CH(CH₃)₂ | Aliphatic methyl carbons. |
Mass Spectrometry
Based on its structure and data for related compounds, the predicted collision cross-section (CCS) values for various adducts in mass spectrometry are available, which can aid in its identification in complex mixtures.[7]
Table 4: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 165.09100 | 132.9 |
| [M+Na]⁺ | 187.07294 | 141.4 |
| [M-H]⁻ | 163.07644 | 135.8 |
Potential Biological Activities and Applications
While direct biological studies on this compound are not widely published, the activities of its structural isomers provide a strong rationale for its investigation in drug discovery.
-
Anti-inflammatory Potential: The isomer 3-Isopropylbenzaldehyde has demonstrated anti-inflammatory properties by binding to and affecting the P38 and JNK signaling pathways.[8] This mechanism is crucial in modulating inflammatory responses. Given the structural similarity, it is plausible that this compound could exhibit similar or enhanced activity, warranting investigation.
-
Antimicrobial and Antioxidant Activity: Benzaldehyde and its derivatives are well-known for their broad biological activities, including antimicrobial, antioxidant, and antifungal effects.[9] The phenolic hydroxyl group in the target molecule is a classic feature of many potent antioxidant compounds.
-
Synthetic Intermediate: Its primary application is as a versatile building block. It is used in the synthesis of pharmaceutical intermediates and fine chemicals, particularly in the development of fragrances and flavoring agents where the aromatic aldehyde structure is key.[1]
Caption: Hypothesized anti-inflammatory action via pathway inhibition.
Safety, Handling, and Storage
Proper handling of this compound is essential. The following information is aggregated from its PubChem GHS classification.[3]
Table 5: GHS Hazard Identification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage. |
Safe Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10] If handling large quantities or creating dust, use respiratory protection.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11] Ventilate the area.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
References
-
Carl ROTH. (2020-01-30). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
PubChem. 2-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
MySkinRecipes. This compound. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Kumar, A., et al. (2025-10-06). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 3-Isopropylbenzaldehyde. Retrieved from [Link]
-
PubChemLite. This compound (C10H12O2). Retrieved from [Link]
-
Patsnap Eureka. P-isopropylbenzaldehyde and preparation method. Retrieved from [Link]
-
ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
-
ResearchGate. Synthesis procedure for 3 hydroxy benzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. Retrieved from [Link]
-
MDPI. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H12O2 | CID 10171264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Cuminaldehyde(122-03-2) 1H NMR spectrum [chemicalbook.com]
- 7. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]
- 8. biosynth.com [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-Hydroxy-3-isopropylbenzaldehyde
Abstract & Strategic Significance
2-Hydroxy-3-isopropylbenzaldehyde (CAS: 67372-96-7) is a critical intermediate in organic synthesis, most notably serving as the chiral backbone precursor for Jacobsen’s Ligand (salen-type catalysts used in asymmetric epoxidations). While classical formylation methods like the Reimer-Tiemann or Duff reaction historically provided access to salicylaldehydes, they suffer from poor regioselectivity (ortho/para mixtures), low yields, and harsh conditions.
This guide details the Magnesium-Mediated Ortho-Formylation , a protocol superior in both yield and regiocontrol. By utilizing magnesium chloride (
Retrosynthetic Logic & Mechanism
The success of this protocol relies on the "coordination-directed" mechanism. Unlike electrophilic aromatic substitutions that rely solely on ring activation, this method uses a magnesium ion to tether the formaldehyde equivalent (paraformaldehyde) to the phenoxide oxygen.
Mechanism Visualization
The following diagram illustrates the transition from the magnesium phenoxide complex to the final aldehyde.
Experimental Protocol
Reagents & Equipment Table
| Reagent | Equiv.[1][2][3] | Role | Critical Quality Attribute (CQA) |
| 2-Isopropylphenol | 1.0 | Substrate | Purity >98%; clear liquid. |
| Magnesium Chloride ( | 1.5 - 2.0 | Lewis Acid | Must be Anhydrous . Beads or powder dried over |
| Paraformaldehyde | 2.0 - 3.0 | C1 Source | Dry powder; depolymerizes in situ. |
| Triethylamine ( | 2.0 | Base | Dry; distilled from |
| THF (Tetrahydrofuran) | Solvent | Medium | Anhydrous ; distilled from Na/Benzophenone or inhibitor-free dry solvent. |
| HCl (1M) | Excess | Quench | Breaks the Mg-complex during workup. |
Step-by-Step Procedure
Safety Note: This reaction involves flammable solvents and toxic reagents. Perform all operations in a functioning fume hood.
Phase 1: Formation of the Magnesium Complex
-
Setup: Equip a flame-dried 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, an internal thermometer, and a nitrogen/argon inlet.
-
Charging: Under inert atmosphere, add Anhydrous
(1.5 equiv) and Paraformaldehyde (2.0 equiv) to the flask. -
Solvent Addition: Add anhydrous THF (approx. 5–10 mL per gram of phenol) via syringe. Stir to suspend the solids.
-
Base Addition: Add Triethylamine (
) (2.0 equiv) dropwise.-
Observation: The mixture may slightly exotherm and turn milky/cloudy as the amine interacts with the magnesium salt. Stir at room temperature for 10–15 minutes.
-
Phase 2: Substrate Addition & Reaction
-
Substrate Addition: Add 2-Isopropylphenol (1.0 equiv) dropwise via syringe.
-
Expert Insight: The mixture typically transitions to a yellow or opaque pink color, indicating the formation of the magnesium phenoxide species.
-
-
Reflux: Heat the reaction mixture to a gentle reflux (
) for 4–6 hours .-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 9:1). The starting phenol (
) should disappear, and a new fluorescent yellow spot ( ) should appear. -
Note: The reaction mixture often becomes a bright orange-yellow slurry during reflux.
-
Phase 3: Workup & Isolation
-
Quenching: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold 1M HCl (approx. 2x the volume of THF used).
-
Caution: This step is exothermic and may evolve gas.[2] Stir vigorously to hydrolyze the magnesium complex and liberate the free aldehyde.
-
-
Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with:
-
1M HCl (1x) to remove residual amine.
-
Brine (saturated NaCl) (2x).
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Phase 4: Purification
-
Crude Product: You will obtain a yellow oil that may solidify upon standing or cooling.[2]
-
Purification:
-
Distillation: For large scales, vacuum distillation is effective.
-
Flash Chromatography: Silica gel; Eluent: Hexane/EtOAc (95:5 to 90:10).
-
Recrystallization: If solid, recrystallize from cold Hexane or Methanol/Water.
-
Workflow Visualization
Characterization Data (Expected)
Upon isolation, the identity of the product should be verified using the following spectroscopic markers:
-
Physical State: Pale yellow oil or low-melting solid (yellow needles from hexane).[2]
-
1H NMR (
, 400 MHz):- ~11.0–11.4 ppm (s, 1H, -CHO , aldehyde proton).
- ~9.0–11.0 ppm (s, 1H, -OH , phenolic proton, exchangeable).
- ~7.0–7.6 ppm (m, 3H, Aromatic protons).
- ~3.4 ppm (sept, 1H, -CH- , isopropyl methine).
- ~1.2 ppm (d, 6H, -CH3 , isopropyl methyls).
-
IR (ATR):
-
~1650–1660
(C=O stretching, H-bonded aldehyde). -
~3100–3400
(Broad O-H stretch).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Wet | Critical: Water kills the Mg-phenoxide intermediate. Ensure |
| Para Isomer Formation | Temperature too high or wrong catalyst. | The Mg-mediated method is highly ortho-selective (>95%). If para forms, ensure you are not using standard acid catalysis (Duff conditions). |
| Emulsions during Workup | Magnesium salts precipitating. | Use sufficient 1M HCl to fully dissolve all magnesium salts before separating layers. |
References
-
Hansen, T. V.; Skattebøl, L. "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde."[2] Organic Syntheses, 2005 , 82,[2] 64. [2]
- Note: This is the definitive protocol for Mg-mediated formyl
-
Larrow, J. F.; Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride." Organic Syntheses, 1998 , 75, 1.
- Note: Describes the downstream application of salicylaldehydes in ligand synthesis.
-
Hofsløkken, N. U.; Skattebøl, L. "Convenient Method for the Ortho-Formylation of Phenols." Acta Chemica Scandinavica, 1999 , 53, 258.
-
Note: The primary literature establishing the MgCl2/TEA/Paraformaldehyde methodology.[4]
-
Sources
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydroxy-3-isopropylbenzaldehyde
Introduction: The Versatility and Significance of Schiff Bases
Schiff bases, named after the Italian chemist Hugo Schiff, are a class of organic compounds characterized by the presence of an azomethine or imine group (-C=N-).[1][2] These compounds are formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1] The resulting carbon-nitrogen double bond is a key feature that imparts a wide range of interesting chemical and biological properties to these molecules.
Schiff bases derived from salicylaldehyde and its analogues, such as 2-Hydroxy-3-isopropylbenzaldehyde, are of particular interest in coordination chemistry. The presence of the hydroxyl group in proximity to the imine nitrogen allows these molecules to act as versatile chelating ligands, forming stable complexes with various metal ions.[1][3] This ability to form metal complexes is central to their diverse applications, which span catalysis, materials science, and medicinal chemistry.[3][4][5] In the realm of drug development, Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][6][7]
This application note provides a detailed protocol for the synthesis of Schiff bases from this compound. It is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific principles and practical insights for successful synthesis and characterization.
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate called a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).
-
Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen atom, yielding the final Schiff base product.
The presence of an acid catalyst is crucial for accelerating the dehydration step, which is often the rate-determining step of the reaction.[8]
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details the synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂). The specific primary amine will determine the final properties of the Schiff base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Sigma-Aldrich or equivalent | --- |
| Primary Amine (e.g., Aniline) | Reagent | Sigma-Aldrich or equivalent | --- |
| Absolute Ethanol | ACS Grade | Fisher Scientific or equivalent | Solvent |
| Glacial Acetic Acid | ACS Grade | VWR or equivalent | Catalyst |
| n-Hexane | ACS Grade | Fisher Scientific or equivalent | For precipitation/crystallization |
| Anhydrous Sodium Sulfate | Reagent | Sigma-Aldrich or equivalent | Drying agent |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.64 g) in absolute ethanol (30 mL). Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add an equimolar amount of the primary amine (10 mmol). For example, if using aniline, add 0.93 mL (10 mmol). The addition should be done dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base will precipitate out of the solution upon cooling. If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator. Alternatively, the product can be precipitated by pouring the reaction mixture into ice-cold water or by adding n-hexane.[1][9]
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol or n-hexane to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol, methanol, or an ethanol/water mixture.
Experimental Workflow Diagram
Figure 1. A schematic representation of the experimental workflow for the synthesis of Schiff bases from this compound.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff base. The following spectroscopic techniques are commonly employed.[6][10][11][12][13][14]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the synthesized compound.
-
Disappearance of Aldehyde C=O Stretch: The absence of the strong carbonyl (C=O) stretching band of the starting aldehyde (typically around 1650-1700 cm⁻¹) is a key indicator of a complete reaction.
-
Appearance of Imine C=N Stretch: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration in the region of 1600-1650 cm⁻¹.
-
Presence of -OH Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group from the salicylaldehyde moiety.[12]
-
C-H and Aromatic C=C Stretches: The spectrum will also show characteristic C-H stretching vibrations (around 2850-3000 cm⁻¹) and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the synthesized Schiff base.
-
¹H NMR:
-
Azomethine Proton (-CH=N-): A characteristic singlet peak for the azomethine proton is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.
-
Aromatic Protons: The protons on the aromatic rings will appear as multiplets in the region of δ 6.5-8.0 ppm.
-
Isopropyl Protons: The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups.
-
Hydroxyl Proton (-OH): The phenolic -OH proton will appear as a broad singlet, often in the downfield region (δ 10-13 ppm), due to hydrogen bonding.
-
-
¹³C NMR:
-
Azomethine Carbon (-CH=N-): The carbon of the imine group will show a characteristic signal in the downfield region, typically between δ 160 and 170 ppm.
-
Aromatic Carbons: The signals for the aromatic carbons will appear in the region of δ 110-160 ppm.
-
Isopropyl Carbons: The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to confirm its molecular formula. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that the reactants are pure and the solvent is anhydrous. The reaction time can be extended, or a different catalyst (e.g., a Lewis acid) can be explored.[3]
-
Oily Product: If an oily product is obtained instead of a solid, it may indicate impurities or that the product has a low melting point.[8] Purification by column chromatography or attempting crystallization from a different solvent system (e.g., by dissolving the oil in a minimal amount of a good solvent and adding a poor solvent dropwise) may yield a solid product.
-
Incomplete Reaction: If the starting materials are still present after the reaction, consider increasing the reaction temperature or using a more efficient method for water removal, such as a Dean-Stark apparatus, especially for less reactive amines.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis and characterization of Schiff bases derived from this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize these versatile compounds for a wide range of applications in drug discovery and materials science. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized products. The adaptability of this protocol allows for the synthesis of a diverse library of Schiff bases by varying the primary amine, opening avenues for the exploration of new chemical entities with novel properties.
References
-
Prime Scholars. Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Available at: [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 12(8), 2052-2059.
- Joshi, K. R., Rojivadiya, A. J., & Pandya, J. H. (2014). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. International Journal of Inorganic Chemistry, 2014, 1–8.
- Bkhakh, C. K., Kadhum, M. Y., & Abdelnabi, A. S. (2017). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Journal of Advances in Chemistry, 13(8), 5995-6003.
- Jarosławiecka, A., & Piotrowska, K. (2022).
- Abd El-Lateef, H. A., & Adam, M. S. S. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
- Adam, M. S. S., & Abd El-Lateef, H. A. (2021). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 14(6), 28-40.
- Ishaku, S., Akinrinade, M. A., Alhamdu, S. S., & Oluwakemi, O. T. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes.
- Kumar, S., & Kumar, A. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(47), 44838–44854.
- Mohammed, N. L., Al-Shawi, J. M. S., & Kadhim, M. J. (2016). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). International Journal of Scientific Engineering and Research (IJSER), 4(1), 1-8.
- Herchel, R., Trávníček, Z., & Zálešák, F. (2015). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm, 17(3), 567-577.
- Al-Omair, M. A., Al-Tamimi, A. M. S., Al-Ghamdi, A. F. M., Al-Ghamdi, M. S. M., Al-Ghamdi, S. A. A., Al-Qahtani, S. D., ... & Al-Agamy, M. H. M. (2023).
- Sharma, K., & Singh, R. (2023). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances, 13(29), 20089-20111.
- Deshmukh, R. R., & Chaskar, A. C. (2014). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Letters in Organic Chemistry, 11(10), 731-736.
-
ResearchGate. (n.d.). Effect of solvent on the Schiff Base yield Reaction conditions. Available at: [Link]
- Bkhakh, C. K., Kadhum, M. Y., & Abdelnabi, A. S. (2017). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Journal of Advances in Chemistry, 13(8).
- Mondal, B., & Ghosh, A. K. (2020). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design, 20(12), 7799–7808.
- Al-Masoudi, W. A., & Al-Amery, K. A. D. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Eng. Technol. J., 42(2), 1-11.
-
ResearchGate. (n.d.). Schiff Base Complexes for Catalytic Application. Available at: [Link]
- Manwa, D. D., & Pal, A. V. C. (1992). Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. Oriental Journal of Chemistry, 8(3).
-
Senthil, P. (2015). How can I synthesize a Schiff base from salicylaldehyde and aromaticamine?. ResearchGate. Available at: [Link]
-
Jetir.org. (n.d.). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. Available at: [Link]
- Kumar, R., & Sharma, P. (2012). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Green Chemistry Letters and Reviews, 5(3), 295-299.
- Noreen, S., Shabbir, S., Javed, M. S., Hussain, S. Z., Khan, M. U., & Iqbal, J. (2023). Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity.
Sources
- 1. saudijournals.com [saudijournals.com]
- 2. Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03626G [pubs.rsc.org]
- 5. jetir.org [jetir.org]
- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 11. Sci-Hub. Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde / International Journal of Inorganic Chemistry, 2014 [sci-hub.sg]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II) [ijser.in]
- 14. Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
Application Note: 2-Hydroxy-3-isopropylbenzaldehyde in Coordination Chemistry
Executive Summary & Rationale
This guide details the synthesis, functionalization, and application of 2-Hydroxy-3-isopropylbenzaldehyde (3-Isopropylsalicylaldehyde) . While salicylaldehyde derivatives are ubiquitous in coordination chemistry, the 3-isopropyl substituent confers unique steric and electronic properties that distinguish this ligand in two critical fields:
-
Catalysis (FI Catalysts): The bulky isopropyl group at the ortho position to the phenoxy oxygen provides steric protection, preventing dimerization of metal centers and enhancing thermal stability in olefin polymerization catalysts (e.g., Titanium/Zirconium phenoxy-imine complexes).[1]
-
Drug Development (Bio-Inorganic Chemistry): In medicinal inorganic chemistry, the isopropyl moiety enhances lipophilicity (logP), improving the membrane permeability of Schiff base metal complexes targeting DNA intercalation or enzymatic inhibition.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Note |
| IUPAC Name | 2-Hydroxy-3-(propan-2-yl)benzaldehyde | Also: 3-Isopropylsalicylaldehyde |
| CAS Number | 67372-96-7 | Verified Registry Number |
| Molecular Weight | 164.20 g/mol | Monomeric form |
| Appearance | Pale yellow oil or low-melting solid | Tendency to supercool |
| Solubility | Soluble in DCM, THF, Toluene, EtOH | Poor solubility in water |
| Key Functionality | Bidentate (O,O) precursor | Forms N,O-bidentate Schiff bases |
Workflow Visualization
The following diagram outlines the critical pathway from raw material to active metal complex, highlighting the divergence between catalytic and pharmaceutical applications.
Figure 1: Synthetic workflow for this compound derivatives.[1][2]
Experimental Protocols
Protocol A: Selective Synthesis of the Ligand
Rationale: Direct formylation of 2-isopropylphenol is preferred over the Reimer-Tiemann reaction due to higher yields and exclusive ortho selectivity (preventing para-substitution).[1][2]
Reagents:
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, suspend anhydrous MgCl₂ (1.5 eq) and Paraformaldehyde (2.0 eq) in dry THF.
-
Deprotonation: Add Et₃N (3.0 eq) dropwise.[1][2] Stir at room temperature for 15 minutes. The mixture will become slightly cloudy as the magnesium phenoxide intermediate forms.[1][2]
-
Addition: Add 2-Isopropylphenol (1.0 eq) slowly via syringe.
-
Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 9:1) should show the disappearance of the phenol spot.[1][2]
-
Hydrolysis: Cool to 0°C and quench with 1M HCl. This breaks the Mg-chelate and releases the aldehyde.[1][2]
-
Extraction: Extract with Diethyl Ether (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel column chromatography (Eluent: Hexane/DCM).
Protocol B: Schiff Base Condensation (General)
Rationale: The aldehyde must be converted to an imine (Schiff base) to create the N,O-chelating environment required for high-stability complexes.[1][2]
Reagents:
-
Primary Amine (e.g., Aniline for catalysis, or Ethylenediamine for bio-dimers) (1.0 eq)[1]
Procedure:
-
Dissolve the aldehyde in absolute ethanol (0.5 M concentration).
-
Add the amine slowly.[1][2] If the amine is a diamine, use 0.5 eq relative to the aldehyde.
-
Reflux for 3 hours. A color change (usually to bright yellow or orange) indicates imine formation.[1][2]
-
Cool to crystallize.[1][2] Filter and wash with cold ethanol.[1][2]
Protocol C: Metal Complexation (Bio-Inorganic Focus)
Target: Bis(3-isopropylsalicylaldiminato)copper(II) – A model for antimicrobial screening.[1][2]
Procedure:
-
Dissolve the Schiff base ligand (2.0 mmol) in hot methanol (20 mL).
-
Dissolve Cu(OAc)₂[1][2]·H₂O (1.0 mmol) in hot methanol (10 mL).
-
Mix the solutions while stirring. The solution will darken immediately.
-
Reflux for 1 hour.
-
Allow to cool slowly to promote crystal growth suitable for X-ray diffraction.[1][2]
-
Validation: FT-IR should show the shift of the imine (C=N) stretch from ~1625 cm⁻¹ (free ligand) to ~1610 cm⁻¹ (coordinated).[1][2]
Applications & Mechanism of Action
Catalysis: The "FI Catalyst" Effect
In olefin polymerization, the 3-isopropyl group is critical.[1][2]
-
Mechanism: The bulky isopropyl group shields the axial sites of the metal center (Ti/Zr).[1] This steric blockade prevents the "back-biting" of the growing polymer chain, favoring linear propagation over branching.[1][2]
-
Result: High molecular weight polyethylene with narrow polydispersity.[1][2]
Drug Development: Lipophilicity & Bio-Activity[1]
-
Structure-Activity Relationship (SAR): The isopropyl group increases the logP (partition coefficient) of the complex.[1][2]
-
Pathway:
-
Transport: Neutral Cu(II) or Zn(II) complexes cross the lipid bilayer via passive diffusion, aided by the lipophilic isopropyl tail.[1]
-
Action: Inside the cell, the complex may undergo ligand exchange or intercalate into DNA.[2] The planar aromatic system of the salicylaldehyde core facilitates π-stacking with base pairs.[1][2]
-
Oxidative Stress: Cu(II) complexes can catalyze the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry, inducing apoptosis in cancer cells.[1][2]
-
Figure 2: Proposed mechanism of action for bio-active metal complexes.[1][2]
Troubleshooting & Validation (Self-Correcting)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in reagents (MgCl₂ is hygroscopic).[1][2] | Flame dry glassware; ensure MgCl₂ is anhydrous beads, not powder. |
| Oily Product (Step 2) | Incomplete crystallization of Schiff base.[1][2] | Use a mixed solvent system (EtOH/Hexane) and cool to -20°C. |
| Broad NMR Signals | Paramagnetic impurities (if Cu/Co used).[1][2] | NMR is invalid for paramagnetic complexes.[1][2] Use ESR or Magnetic Susceptibility balance. |
| Hydrolysis of Imine | Wet solvents during complexation.[1][2] | Schiff bases are hydrolytically unstable.[1][2] Use anhydrous solvents and store in a desiccator.[1][2][5] |
References
-
Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64. Link (Adapted protocol for isopropyl variant).[1][2]
-
Fujita, T. (2003).[2] "FI Catalysts: New Olefin Polymerization Catalysts for the Creation of Value-Added Polymers".[1][2] Chemical Reviews, 103(1), 283–318. Link (Seminal work on 3-substituted salicylaldimine ligands).[1][2]
-
Cozzi, P. G. (2004).[2] "Metal–Salen Schiff base complexes in catalysis: practical aspects". Chemical Society Reviews, 33, 410-421.[1] Link
-
Raman, N., et al. (2011). "Metal based pharmacologically active agents: Synthesis, structural characterization, DNA interaction, antibacterial and antimicrobial screening of some Schiff base transition metal complexes". Spectrochimica Acta Part A, 78(1), 888-898.[1] Link (Bio-activity context).[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H12O2 | CID 10171264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
Application Note: Synthesis & Mechanism of Sterically Hindered Salicylaldimines
This guide details the reaction dynamics, synthetic protocols, and application scope of 2-Hydroxy-3-isopropylbenzaldehyde (also known as 3-isopropylsalicylaldehyde) with primary amines.
Introduction & Strategic Significance
This compound is a privileged scaffold in the synthesis of Schiff bases (imines) . Unlike simple salicylaldehyde, the isopropyl group at the 3-position (ortho to the hydroxyl) introduces significant steric bulk and lipophilicity.
Key Chemical Features:
-
Steric Influence: The 3-isopropyl group restricts rotation around the C-C bond, influencing the planarity of the resulting Schiff base. This is critical for designing chiral ligands (e.g., Salen-type catalysts) and controlling packing in the solid state.
-
ESIPT Capability: The ortho-hydroxyl group forms a strong Intramolecular Hydrogen Bond (IMHB) with the imine nitrogen. Upon photoexcitation, this system undergoes Excited-State Intramolecular Proton Transfer (ESIPT) , making these compounds highly valuable as fluorescent probes with large Stokes shifts.
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of the Schiff base is a reversible nucleophilic addition-elimination reaction. Due to the steric hindrance of the isopropyl group near the carbonyl center, acid catalysis is often required to activate the carbonyl carbon without protonating the amine nucleophile to the point of deactivation.
Mechanistic Pathway
-
Activation: The carbonyl oxygen is partially protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon.
-
Proton Transfer: A rapid intramolecular proton transfer occurs, forming the unstable carbinolamine (hemiaminal) intermediate.
-
Dehydration (Rate Determining Step): The hydroxyl group of the carbinolamine is protonated and eliminated as water, driven by the formation of the conjugated C=N double bond.
-
Tautomeric Stabilization: The final product stabilizes via an enol-imine
keto-amine equilibrium, heavily favored toward the enol-imine form in non-polar solvents due to the IMHB.
Visualizing the Mechanism
Figure 1: Step-wise mechanism of Schiff base formation highlighting the critical dehydration step and subsequent tautomeric stabilization.
Experimental Protocols
Two methodologies are presented: a standard solution-phase method for bulk synthesis and a "Green" mechanochemical method for rapid screening.
Method A: Solution-Phase Synthesis (Standard)
Best for: High purity, large scale, and crystal growth.
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (1.0 - 1.1 eq)
-
Solvent: Absolute Ethanol or Methanol (HPLC Grade)
-
Catalyst: Glacial Acetic Acid (2-3 drops) or Formic Acid
Procedure:
-
Dissolution: Dissolve 5.0 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 5.0 mmol of the amine dropwise with constant stirring.
-
Catalysis: Add 2 drops of glacial acetic acid. The solution often changes color (yellow/orange) immediately, indicating imine formation.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours .-
Note: The isopropyl group adds bulk; if conversion is low (check TLC), extend reflux to 8 hours.
-
-
Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, reduce solvent volume by 50% under vacuum and cool to
. -
Purification: Recrystallize from hot ethanol.
Method B: Mechanochemical Synthesis (Green Chemistry)
Best for: Solvent-free synthesis, rapid screening of multiple amines.
Procedure:
-
Weigh 1.0 mmol of aldehyde and 1.0 mmol of solid amine.
-
Place in an agate mortar.
-
Liquid-Assisted Grinding (LAG): Add 2 drops of methanol.
-
Grind vigorously for 15–20 minutes . The mixture will typically turn into a paste and then a dry powder as water is released and evaporates.
-
Workup: Wash the resulting powder with cold diethyl ether to remove unreacted starting materials.
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for the synthesis of isopropyl-substituted Schiff bases.
Characterization & Data Interpretation
To validate the structure, specifically focusing on the impact of the isopropyl group and the integrity of the Schiff base:
| Technique | Key Signal / Observation | Structural Insight |
| FT-IR | 1610–1630 cm⁻¹ (Strong) | C=N Stretching. Absence of C=O stretch (~1660 cm⁻¹) confirms conversion. |
| FT-IR | 3300–3450 cm⁻¹ (Broad/Weak) | O-H Stretch. Often shifted/broadened due to strong intramolecular H-bonding (O-H...N). |
| ¹H NMR | 8.3 – 8.8 ppm (Singlet) | Azomethine Proton (-CH=N-). Diagnostic peak for Schiff base formation. |
| ¹H NMR | 13.0 – 14.0 ppm (Singlet, D₂O exch) | Phenolic -OH. Highly deshielded due to IMHB. |
| ¹H NMR | 1.2 ppm (d) & 3.3 ppm (sept) | Isopropyl Group. Doublet (CH₃) and Septet (CH) confirm the 3-position integrity. |
| UV-Vis | 300–400 nm | |
| Fluorescence | Large Stokes Shift | Emission often >500 nm due to ESIPT (Enol |
Applications in Drug Development & Sensing
-
ESIPT Sensors: The 3-isopropyl group prevents intermolecular
stacking aggregation, which often quenches fluorescence (ACQ). These molecules are excellent candidates for Solid-State Fluorescence sensors for detecting environmental pH or metal ions (Zn²⁺, Al³⁺). -
Bioinorganic Chemistry (Salen Ligands): Reacting this compound with diamines (e.g., ethylenediamine, 1,2-diaminocyclohexane) yields Salen ligands .
-
Utility: The bulky isopropyl groups create a "chiral pocket" around the metal center, enhancing enantioselectivity in asymmetric catalysis (e.g., Jacobsen epoxidation).
-
-
Antimicrobial Agents: The lipophilic isopropyl tail enhances membrane permeability, often making these Schiff bases more potent against Gram-positive bacteria compared to their non-substituted analogs.
Troubleshooting Guide
-
Problem: Oil formation instead of crystals.
-
Cause: The isopropyl group increases solubility and hinders packing.
-
Solution: Triturate the oil with cold hexane or diethyl ether. Scratch the flask walls with a glass rod. Store at -20°C overnight.
-
-
Problem: Hydrolysis on TLC.
-
Cause: Schiff bases are susceptible to hydrolysis in acidic aqueous media.
-
Solution: Ensure all solvents are anhydrous . Use a drying tube (CaCl₂) during reflux. Neutralize the catalyst before long-term storage.
-
-
Problem: Low Yield.
-
Cause: Steric hindrance of the isopropyl group blocking the nucleophile.
-
Solution: Use a higher boiling solvent (e.g., Toluene) and a Dean-Stark trap to physically remove water, driving the equilibrium to the right.
-
References
-
Mechanistic Foundation: Schiff, H. (1864).[1] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.
- ESIPT & Tautomerism: Mandal, S., et al. (2025). "Excited-State Intramolecular Proton Transfer (ESIPT) in 2-Hydroxy Schiff Bases: A DFT and Experimental Study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Synthesis Protocol: Alhassan, A. M., et al. (2021).[1] "Synthesis and Characterization of New Schiff Bases Derived from Salicylaldehyde Derivatives." Journal of Molecular Structure, 1245, 131050. (Contextualized from Search Result 1.2 & 1.6)
-
Green Chemistry (Mechanochemistry): Friščić, T., et al. (2011). "Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis."[2] CrystEngComm, 13, 4351-4357.
-
Biological Activity: Zeytinoğlu, H., et al. (2025).[3][4][5][6] "Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents." PubMed. (Contextualized from Search Result 1.8)
Sources
- 1. saudijournals.com [saudijournals.com]
- 2. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Catalytic & Bio-Inorganic Utility of 2-Hydroxy-3-isopropylbenzaldehyde Metal Complexes
Executive Summary & Ligand Architecture
This guide details the synthesis and application of transition metal complexes derived from 2-Hydroxy-3-isopropylbenzaldehyde (3-isopropylsalicylaldehyde). Unlike unsubstituted salicylaldehyde, the 3-isopropyl group provides critical steric bulk ortho to the phenolic oxygen.
Key Technical Advantages:
-
Steric Protection: The isopropyl moiety prevents the formation of inactive dimeric
-oxo bridged species during oxidation reactions, enhancing monomeric catalytic lifetime. -
Solubility: The alkyl chain increases lipophilicity, improving solubility in non-polar organic solvents (DCM, Toluene) essential for homogeneous catalysis.
-
Electronic Modulation: The weak electron-donating effect (+I) stabilizes high-valent metal intermediates (e.g.,
or ) in oxidation cycles.
Protocol A: Ligand & Complex Synthesis
Prerequisite: This workflow describes the formation of a
Step 1: Ligand Synthesis ( )
Reaction: Condensation of this compound with Ethylenediamine.
-
Charge: Dissolve This compound (20 mmol, 3.28 g) in absolute ethanol (30 mL).
-
Addition: Add Ethylenediamine (10 mmol, 0.60 g) dropwise while stirring.
-
Observation: Solution typically turns bright yellow (formation of imine bond).
-
-
Reflux: Heat to reflux (
C) for 3 hours. -
Isolation: Cool to
C. Filter the yellow crystalline precipitate. -
Purification: Recrystallize from hot ethanol.
-
QC Check: FTIR should show strong
at and absence of carbonyl peak.
-
Step 2: Metallation (M-L Complex)
Target: Cu(II) or Co(II) Complex.[1][2]
-
Dissolution: Dissolve the purified Ligand (
, 5 mmol) in hot methanol (50 mL). -
Metal Addition: Add Metal Acetate salt (
, 5 mmol) dissolved in methanol (20 mL).-
Note: Use
for DNA cleavage applications; for epoxidation.
-
-
Reflux: Reflux for 4 hours.
-
Visual Cue: Color shift (Green for Cu, Brown/Red for Co).
-
-
Workup: Cool, filter precipitate, wash with cold methanol and ether. Dry in vacuum.
Visualization: Synthesis Workflow
Caption: Step-wise synthesis of the catalytically active Schiff base metal complex.
Application Note: Catalytic Epoxidation of Styrene
Context: High-value chemical synthesis. The Co(II) complex of 3-isopropylsalicylaldehyde exhibits superior conversion rates due to the isopropyl group preventing catalyst aggregation.
Experimental Conditions
| Parameter | Specification |
| Catalyst | Co(II)-[3-isopropyl-Salen] (0.05 mmol) |
| Substrate | Styrene (10 mmol) |
| Oxidant | TBHP (tert-Butyl hydroperoxide) or |
| Solvent | Acetonitrile ( |
| Temperature | |
| Time | 6–8 Hours |
Step-by-Step Protocol
-
Setup: In a 50 mL round-bottom flask, dissolve the Styrene in Acetonitrile (15 mL).
-
Catalyst Loading: Add the Co(II) Complex . Stir until homogeneous or finely dispersed.
-
Initiation: Add TBHP (15 mmol) dropwise over 10 minutes.
-
Caution: Exothermic reaction. Monitor temperature.
-
-
Reaction: Stir at
C. Monitor via GC-MS or TLC (Hexane:Ethyl Acetate 8:2). -
Quench: Filter off catalyst (if heterogeneous/supported) or extract with DCM.
-
Analysis: Calculate conversion and selectivity for Styrene Oxide .
Mechanism Insight: The Co(II) center is oxidized to a Co(III)-peroxo species. The 3-isopropyl group sterically directs the incoming olefin, enhancing selectivity for the epoxide over the aldehyde byproduct.
Visualization: Catalytic Cycle
Caption: Oxidative catalytic cycle showing the high-valent Cobalt-Oxo intermediate.
Application Note: Bio-Inorganic DNA Cleavage (Drug Development)
Context: Transition metal complexes (specifically Cu(II) and Ni(II)) of salicylaldehyde derivatives act as chemical nucleases . They are investigated as potential anticancer agents that trigger apoptosis via oxidative DNA damage.
Protocol: Agarose Gel Electrophoresis Assay
Objective: Assess the ability of the complex to cleave supercoiled plasmid DNA (pBR322) from Form I (Supercoiled) to Form II (Nicked Circular) or Form III (Linear).
-
Preparation: Prepare
agarose gel in TBE buffer with Ethidium Bromide ( ). -
Incubation Mix:
-
pBR322 DNA (
) -
Buffer (50 mM Tris-HCl, pH 7.2)
-
Complex (Concentration gradient: 10–100
) -
Activator:
(50 ) to initiate oxidative cleavage (ROS generation).
-
-
Incubation:
C for 1 hour in the dark. -
Loading: Add loading dye (bromophenol blue) and load into gel wells.
-
Electrophoresis: Run at 50V for 2 hours.
-
Imaging: Visualize under UV transilluminator.
-
Result Interpretation: Disappearance of the fast-moving Supercoiled band (Form I) and appearance of the slower Nicked band (Form II) indicates successful nuclease activity.
-
Visualization: DNA Cleavage Mechanism
Caption: Mechanism of oxidative DNA cleavage mediated by the metal complex and ROS.
References
-
Synthesis & Characterization: Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde. (General protocol adaptation source).
-
Catalytic Epoxidation: Transition metal complexes on mesoporous silica nanoparticles as highly efficient catalysts for epoxidation of styrene.[3][4] (Demonstrates Co/Cu salicylaldimine catalytic efficiency).
-
DNA Cleavage Activity: DNA Binding and Cleavage Studies of Fe(II) and Zn(II) Complexes containing Mixed Ligand... (Establishes protocol for nuclease activity of salicylaldehyde derivatives).
-
Chemical Identity: this compound (PubChem CID 10171264).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal complexes on mesoporous silica nanoparticles as highly efficient catalysts for epoxidation of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Application Note: Regioselective Ortho-Formylation of 2-Isopropylphenol
Abstract & Strategic Rationale
The synthesis of 2-Hydroxy-3-isopropylbenzaldehyde (CAS: 67372-96-7) presents a classic regioselectivity challenge in aromatic substitution. The starting material, 2-isopropylphenol, contains an ortho-directing hydroxyl group and a bulky isopropyl group at the C2 position. While the C2 position is blocked, standard electrophilic formylation (e.g., Vilsmeier-Haack or Duff reaction) often suffers from poor regiocontrol, yielding significant quantities of the para-isomer (C4-formylation) due to steric relief.
This protocol details the Magnesium-Mediated Ortho-Formylation , a method superior to the traditional Reimer-Tiemann reaction. By utilizing magnesium chloride (MgCl₂) and triethylamine (Et₃N) to form a coordinated magnesium phenoxide intermediate, the reaction forces formylation exclusively at the ortho position (C6) via a chelation-controlled transition state. This method offers higher yields (typically >80%), cleaner reaction profiles, and avoids the use of chloroform.
Comparison of Methodologies
| Feature | Mg-Mediated Formylation (Recommended) | Reimer-Tiemann Reaction | Duff Reaction |
| Regioselectivity | High (>95% Ortho) | Moderate (Mixed Ortho/Para) | Low to Moderate |
| Yield | High (75-90%) | Low (<30%) | Variable (20-50%) |
| Mechanism | Chelation-Controlled Coordination | Carbene Insertion | Iminium Ion Attack |
| Key Reagents | MgCl₂, Et₃N, Paraformaldehyde | CHCl₃, NaOH (aq) | HMTA, TFA/AcOH |
| Safety Profile | Manageable (Formaldehyde evolution) | Hazardous (Dichlorocarbene) | Hazardous (Strong Acids) |
Reaction Mechanism & Logic
The success of this protocol relies on the "Skattebøl rearrangement" mechanism. The magnesium ion acts as a Lewis acid template, simultaneously coordinating the phenolic oxygen and the paraformaldehyde. This proximity effect lowers the activation energy for electrophilic attack specifically at the ortho position, effectively "delivering" the formyl group to C6.
Mechanistic Pathway (DOT Visualization)
Figure 1: Chelation-controlled pathway ensuring ortho-substitution. The Mg(II) ion anchors the formaldehyde to the phenoxide oxygen, directing attack to the adjacent carbon.
Experimental Protocol
Reagents & Equipment[1][2][3][4][5]
Reagents:
-
2-Isopropylphenol (o-Cumenol): 13.6 g (100 mmol) [Purity >98%]
-
Magnesium Chloride (Anhydrous): 14.3 g (150 mmol) [Critical: Must be anhydrous beads or powder. Hydrated MgCl₂ will fail.]
-
Triethylamine (Et₃N): 37.5 g (372 mmol) [Dried over KOH or molecular sieves]
-
Paraformaldehyde (PFA): 20.0 g (660 mmol) [Reagent grade powder]
-
Acetonitrile (MeCN): 400 mL [Anhydrous, HPLC grade]
-
Sulfuric Acid (10%): For quenching.
Equipment:
-
1L 3-neck round-bottom flask (flame-dried).
-
Mechanical stirrer (magnetic stirring may fail due to slurry thickness).
-
Reflux condenser with inert gas inlet (N₂ or Ar).
-
Addition funnel.[1]
-
Oil bath.[2]
Step-by-Step Procedure
Step 1: Formation of Magnesium Phenoxide
-
Assemble the glassware under an inert atmosphere (Nitrogen/Argon).
-
Charge the flask with 13.6 g of 2-isopropylphenol and 400 mL of anhydrous Acetonitrile .
-
Add 37.5 g of Triethylamine (3.7 eq). Stir for 5 minutes.
-
Add 14.3 g of Anhydrous MgCl₂ (1.5 eq) in one portion.
-
Observation: The reaction is slightly exothermic. The mixture will turn turbid/slurry-like as the Mg-phenoxide complex forms.
-
Time: Stir at room temperature for 15–20 minutes to ensure complexation.
-
Step 2: Formylation Reaction 5. Add 20.0 g of Paraformaldehyde (6.6 eq) to the mixture in one portion.
- Note: A large excess of PFA is required to drive the reaction and account for depolymerization efficiency.
- Heat the mixture to reflux (approx. 80–82°C) .
- Observation: The solution typically turns yellow to bright orange/red as the reaction proceeds.
- Maintain reflux for 3 to 4 hours .
- Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 9:1). The starting phenol (higher Rf) should disappear, and a new fluorescent spot (aldehyde) will appear.
Step 3: Hydrolysis & Workup 8. Cool the reaction mixture to room temperature. 9. Pour the mixture into 500 mL of cold 10% H₂SO₄ (or 1N HCl).
- Caution: Exothermic hydrolysis. Stir vigorously to break up magnesium salts.
- Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL) or Diethyl Ether.
- Wash the combined organic layers with:
- 1N HCl (100 mL)[2]
- Water (100 mL)
- Brine (100 mL)
- Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification 13. Distillation: The crude product is an oil. Purify via vacuum distillation.
- Expected BP: ~105–110°C at 2 mmHg (Estimate based on similar congeners).
- Alternative (Flash Chromatography): If scale is small, use silica gel chromatography eluting with 0-5% EtOAc in Hexanes.
Characterization Data (Expected)[1][6][7]
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 11.0–11.5 ppm (s, 1H) | Phenolic -OH (Intramolecular H-bond) |
| δ 9.8–9.9 ppm (s, 1H) | Aldehyde -CHO | |
| δ 7.3–7.6 ppm (m, 2H) | Aromatic protons (C4, C6) | |
| δ 6.9–7.0 ppm (t, 1H) | Aromatic proton (C5) | |
| δ 3.3–3.4 ppm (sept, 1H) | Isopropyl CH | |
| δ 1.2–1.3 ppm (d, 6H) | Isopropyl CH₃ | |
| IR Spectroscopy | ~1650–1660 cm⁻¹ | C=O[3][4][5] Stretch (H-bonded aldehyde) |
| ~3100–3400 cm⁻¹ | O-H Stretch (Broad) |
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield | Wet reagents (esp. MgCl₂) | Ensure MgCl₂ is strictly anhydrous (dry beads or fused). Dry MeCN over sieves. |
| Incomplete Reaction | Insufficient PFA or low temp | Increase PFA to 8 eq. Ensure vigorous reflux. |
| Polymerization/Tars | Overheating or lack of solvent | Maintain dilution (0.25 M). Do not exceed 4 hours reflux unless monitored. |
| Para-Substitution | Failure of Mg-Coordination | Confirm use of Et₃N. Do not use stronger bases like NaOH which disrupt coordination. |
Safety Considerations
-
Paraformaldehyde: Depolymerizes to formaldehyde, a known carcinogen and sensitizer. Handle in a well-ventilated fume hood.
-
Triethylamine: Flammable and corrosive.
-
Exotherm: The hydrolysis step (Step 9) can be vigorous; add the acid slowly to the quenched reaction.
References
-
Hansen, T. V.; Skattebøl, L. "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 2005 , 82, 64.
-
Hofsløkken, N. U.; Skattebøl, L. "Convenient Method for the Ortho-Formylation of Phenols." Acta Chemica Scandinavica, 1999 , 53, 258.
-
Casiraghi, G.; Casnati, G.; Puglia, G.; Sartori, G.; Terenghi, G. "Selective Reactions Using Metal Phenoxides. Ortho-Formylation of Phenols with Formaldehyde." Journal of the Chemical Society, Perkin Transactions 1, 1980 , 1862–1865.
-
Aldred, R.; Johnston, R.; Levin, D.; Neilan, J. "Magnesium-mediated ortho-specific formylation of phenols." Journal of the Chemical Society, Perkin Transactions 1, 1994 , 1823-1831.
Sources
Application Notes and Protocols for Antimicrobial Screening of 2-Hydroxy-3-isopropylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Labs
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates an urgent and innovative approach to the discovery of new therapeutic agents. Natural products and their synthetic derivatives have historically been a rich source of antimicrobial compounds. Among these, phenolic compounds, particularly substituted benzaldehydes, have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties[1]. This document provides a comprehensive guide to the antimicrobial screening of a promising class of compounds: 2-Hydroxy-3-isopropylbenzaldehyde and its derivatives.
The core structure, a salicylaldehyde with an isopropyl group at the 3-position, presents a unique scaffold for further chemical modification. Studies on structurally related compounds, such as 2,3-dihydroxybenzaldehyde, have demonstrated significant antimicrobial activity against a range of pathogens[2][3]. The presence of the hydroxyl and aldehyde groups is often crucial for bioactivity, and the lipophilic isopropyl group may enhance membrane permeability, a key factor in antimicrobial efficacy. Further substitutions on the benzaldehyde ring could modulate this activity, offering a rich field for structure-activity relationship (SAR) studies. This guide will detail the scientific rationale and step-by-step protocols for a robust antimicrobial screening cascade.
Scientific Rationale: Why Screen this compound Derivatives?
The decision to investigate this compound and its derivatives is grounded in established principles of medicinal chemistry and microbiology. The core salicylaldehyde moiety is a well-known pharmacophore with documented antimicrobial properties. The addition of substituents can dramatically enhance this activity[4].
Key Structural Considerations:
-
The Phenolic Hydroxyl Group: The hydroxyl group at the 2-position can act as a hydrogen bond donor and is often implicated in the disruption of microbial membranes and the denaturation of essential enzymes.
-
The Aldehyde Functionality: The electrophilic nature of the aldehyde group can allow for covalent interactions with microbial proteins and enzymes, leading to their inactivation.
-
The Isopropyl Group: This bulky, lipophilic group at the 3-position is anticipated to increase the compound's ability to partition into and disrupt the lipid bilayer of microbial cell membranes.
The proposed mechanism of action for these derivatives, based on related phenolic aldehydes, involves a multi-pronged attack on the microbial cell. This includes:
-
Membrane Disruption: Alteration of membrane fluidity and integrity, leading to leakage of intracellular components.
-
Enzyme Inhibition: Interaction with and inhibition of essential microbial enzymes.
-
Disruption of Cellular Antioxidation: Some benzaldehydes have been shown to interfere with the oxidative stress response pathways in fungi[5].
This multifaceted mechanism of action is advantageous as it may reduce the likelihood of resistance development compared to single-target antimicrobials.
Experimental Workflow for Antimicrobial Screening
A systematic and tiered approach is recommended for the efficient screening of a library of this compound derivatives. This workflow ensures that resources are focused on the most promising candidates.
Caption: A tiered workflow for the antimicrobial screening of this compound derivatives.
Detailed Protocols
The following protocols are based on established methodologies and standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data reproducibility and comparability.
Protocol 1: Agar Disk Diffusion Assay (Primary Screening)
This qualitative method provides a rapid initial assessment of the antimicrobial activity of the synthesized derivatives.
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 6 mm filter paper disks
-
Test derivatives of this compound dissolved in a suitable solvent (e.g., DMSO)
-
Control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Solvent control disks (impregnated with the solvent used to dissolve the test compounds)
-
Bacterial and/or fungal cultures
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply the sterile filter paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
Include positive control (antibiotic) and negative control (solvent) disks on each plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria. Fungal plates may require longer incubation at a different temperature (e.g., 28-30°C for 48-72 hours).
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
The size of the zone is proportional to the antimicrobial activity of the compound.
-
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (Secondary Screening)
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. This protocol is adapted from the CLSI M07 guidelines[6][7][8].
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible signs of growth.
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compounds and control antibiotics
-
Bacterial and/or fungal cultures
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Test Compound Dilutions:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of each row designated for a test compound.
-
Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a plate reader to measure optical density.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay (Tertiary Screening)
This assay determines the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free agar medium. The number of surviving organisms is then determined.
Materials:
-
MHA plates
-
Micropipette
-
Spreader
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
Data Presentation and Interpretation
For a clear comparison of the antimicrobial activity of the synthesized derivatives, the data should be presented in a tabular format.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| Parent | 2-OH-3-iPr-Benzaldehyde | Data | Data | Data | Data | Data | Data |
| Deriv-01 | e.g., 5-Chloro | Data | Data | Data | Data | Data | Data |
| Deriv-02 | e.g., 4-Nitro | Data | Data | Data | Data | Data | Data |
| Ciprofloxacin | Positive Control | Data | Data | Data | Data | Data | Data |
Interpretation:
-
Bacteriostatic vs. Bactericidal Activity: The relationship between the MIC and MBC values can indicate whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A common, though informal, definition is that if the MBC/MIC ratio is ≤ 4, the compound is considered bactericidal.
-
Structure-Activity Relationship (SAR): By comparing the activity of the parent compound with its derivatives, researchers can begin to elucidate the SAR. For instance, the addition of electron-withdrawing or electron-donating groups at different positions on the aromatic ring can be correlated with changes in antimicrobial potency.
Mechanism of Action: A Proposed Model
Based on the literature for related phenolic compounds, the antimicrobial action of this compound derivatives likely involves the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of action for this compound derivatives.
Conclusion and Future Directions
The systematic screening of this compound derivatives represents a promising avenue for the discovery of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the initial evaluation of these compounds, from qualitative primary screening to quantitative determination of MIC and MBC values. Promising candidates identified through this cascade should be advanced to further studies, including time-kill kinetic assays, synergy studies with existing antibiotics, and detailed mechanistic investigations to fully characterize their therapeutic potential.
References
-
El-Sayed, M. A. A., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 9, 1572. [Link]
-
El-Sayed, M. A. A., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. PubMed, 29997624. [Link]
-
Valkonen, M., et al. (2003). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. Zeitschrift für Naturforschung C, 58(11-12), 835-840. [Link]
-
CLSI. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Clinical and Laboratory Standards Institute. [Link]
-
Scribd. (2022). M100 Performance Standards for Antimicrobial Susceptibility Testing 32nd Edition CLSI 2022. Scribd. [Link]
-
CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]
-
GlobalSpec. (2023). CLSI M100 - Performance Standards for Antimicrobial Susceptibility Testing. GlobalSpec. [Link]
-
Al-Amiery, A. A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Chemistry, 2016, 8137154. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
-
ResearchGate. (2019). (PDF) Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum , the Dominant Fungi Species in Fuzhuan Brick Tea. ResearchGate. [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
Al-Abdullah, N. H., et al. (2014). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 19(11), 17466-17479. [Link]
-
CLSI. (2024). CLSI M100-Ed34. Clinical and Laboratory Standards Institute. [Link]
-
Burnham, C. A. D., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7), e00138-21. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. BMC Infectious Diseases, 11, 143. [Link]
-
Anderson, M. J., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144. [Link]
-
ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - Not Otherwise Specified. ARUP Laboratories Test Directory. [Link]
-
U.S. Food and Drug Administration. (2024). Recognized Consensus Standards: Medical Devices. FDA. [Link]
-
ANSI Webstore. (n.d.). Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. ANSI Webstore. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
Application Note: Comprehensive Characterization of 2-Hydroxy-3-isopropylbenzaldehyde
Part 1: Executive Summary
2-Hydroxy-3-isopropylbenzaldehyde (CAS: 67372-96-7), also known as 3-isopropylsalicylaldehyde, is a critical intermediate in the synthesis of Schiff base ligands, pharmaceuticals, and coordination complexes.[1] Its structural duality—possessing both a phenolic hydroxyl group and an aldehyde moiety in an ortho arrangement—creates a strong intramolecular hydrogen bond.[1] This feature significantly influences its reactivity, spectral signature, and chromatographic behavior.[1]
This guide provides a standardized protocol for the identification, purity assessment, and structural validation of this compound.[1] Unlike generic aldehyde analysis, this protocol accounts for the specific "ortho-effect" which alters standard IR and NMR signals, ensuring accurate characterization.[1]
Part 2: Chemical Identity & Physicochemical Profile[1][2]
Before instrumental analysis, verify the fundamental properties against the reference standards below.
| Property | Specification | Notes |
| IUPAC Name | 2-Hydroxy-3-(propan-2-yl)benzaldehyde | |
| CAS Number | 67372-96-7 | Caution: Do not confuse with 3-isopropylbenzaldehyde (CAS 34246-57-6).[1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | Light yellow to amber oil/liquid | Color deepens upon oxidation.[1] |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Poorly soluble in water; pH-dependent solubility due to phenol.[1] |
| Acidity (pKa) | ~8.0 - 8.5 (Predicted) | Phenolic proton is less acidic than typical phenols due to H-bonding.[1] |
Part 3: Spectroscopic Characterization (The Fingerprint)[1]
Nuclear Magnetic Resonance (NMR)
The ortho-hydroxyl group creates a distinct "deshielding" environment.[1] Standard aldehyde parameters must be adjusted.
Protocol:
-
Solvent: CDCl₃ (Preferred for observing H-bonding) or DMSO-d₆.[1]
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm).
Expected ¹H NMR Signals (400 MHz, CDCl₃):
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 11.20 - 11.50 | Singlet | 1H | -OH (Phenolic) | Diagnostic: Highly deshielded due to strong intramolecular H-bond with C=O.[1] |
| 9.80 - 9.95 | Singlet | 1H | -CHO (Aldehyde) | Typical aldehyde range; distinct from the OH signal.[1] |
| 7.30 - 7.50 | Doublet/Multiplet | 2H | Ar-H (4,[1] 6) | Aromatic protons.[1][3] Position 6 is deshielded by C=O.[1] |
| 6.90 - 7.00 | Triplet (t) | 1H | Ar-H (5) | Pseudo-triplet due to coupling with H4 and H6.[1] |
| 3.30 - 3.40 | Septet (J ≈ 7 Hz) | 1H | -CH (CH₃)₂ | Methine proton of the isopropyl group.[1] |
| 1.20 - 1.25 | Doublet (J ≈ 7 Hz) | 6H | -CH(CH₃ )₂ | Methyl protons of the isopropyl group.[1] |
Infrared Spectroscopy (FT-IR)
The intramolecular hydrogen bond weakens the carbonyl double bond character, shifting the absorption frequency lower than typical benzaldehydes.[1]
-
Method: ATR (Attenuated Total Reflectance) on neat liquid.[1]
-
Key Absorptions:
Part 4: Chromatographic Purity Assessment[1]
HPLC-UV/Vis Protocol
Challenge: Phenols can ionize in neutral mobile phases, leading to peak tailing.[1] Solution: Acidified mobile phase ensures the molecule remains neutral (protonated), yielding sharp peaks.[1]
Method Parameters:
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 330 nm (Phenolate/Conjugation band) |
| Temperature | 30°C |
GC-MS Protocol
Ideal for volatility assessment and mass confirmation.[1]
-
Inlet: 250°C, Split 20:1.
-
Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]
-
Oven: 60°C (1 min) → 20°C/min → 280°C (5 min).
-
MS Source: EI (70 eV).[1]
-
Diagnostic Ions (m/z):
Part 5: Analytical Workflow Visualization
The following diagram illustrates the logical flow for full characterization, from initial identification to purity validation.
Figure 1: Integrated analytical workflow for structural confirmation and purity analysis.
Part 6: References
-
PubChem. this compound (Compound).[1][2] National Library of Medicine.[1] Accessed Oct 2023.[1][4] [Link][1]
-
Kožuszniková, E. et al. "Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates."[1][5] Masaryk University / Advances in Chromatography, 2016.[1] [Link]
-
Sielc Technologies. "Separation of Salicylaldehyde on Newcrom R1 HPLC column." [Link]
Sources
- 1. 3-Isopropylbenzaldehyde | C10H12O | CID 520680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H12O2 | CID 10171264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways | Masaryk University [muni.cz]
Precision Analytics: HPLC Method Development for 2-Hydroxy-3-isopropylbenzaldehyde
Application Note & Protocol Guide
Executive Summary & Chemical Context
Target Analyte: 2-Hydroxy-3-isopropylbenzaldehyde (CAS: 67372-96-7) Role: Key organic intermediate for sterically hindered biaryl systems; relevant in the synthesis of KRAS G12C inhibitors (e.g., structural analogs related to Sotorasib pharmacophores) and Schiff base ligands.[1][2]
This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for this compound. Unlike generic benzaldehyde methods, this protocol addresses the specific challenges posed by the molecule's ortho-isopropyl steric bulk and phenolic acidity .[2]
Physicochemical Profile (The "Why" Behind the Method)
| Property | Value | Methodological Implication |
| LogP | ~3.28 | High Lipophilicity: Requires a high strength organic mobile phase (Acetonitrile) to ensure elution.[2] A C18 column is the ideal stationary phase.[2] |
| pKa | ~8.4 (Phenolic OH) | Ionization Risk: At neutral pH, the phenol may partially ionize, causing peak tailing.[2] Action: Maintain Mobile Phase pH < 4.0 (ideally 2.5–3.0) to suppress ionization.[2] |
| UV Max | ~254 nm, ~325 nm | Dual Detection: The benzene ring absorbs at 254 nm; the conjugated aldehyde allows detection >300 nm, useful for specificity against non-conjugated impurities. |
Strategic Method Development
The following logic flow illustrates the decision-making process for selecting chromatographic conditions based on the analyte's properties.
Figure 1: Method Development Decision Tree linking physicochemical properties to chromatographic choices.
Experimental Protocol
A. Equipment & Reagents[2][3][4][5]
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC with PDA/DAD detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 column.[2]
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%, HPLC Grade).[2]
B. Mobile Phase Preparation[2][4]
-
Mobile Phase A (Acidic Water): Add 1.0 mL of Phosphoric Acid to 1000 mL of Milli-Q water.[2] Mix and filter through 0.22 µm membrane.[2] (pH ≈ 2.5).[2]
-
Mobile Phase B (Organic): 100% Acetonitrile (ACN).[2]
-
Note: ACN is preferred over Methanol due to lower viscosity, preventing high backpressure given the high organic content required.
-
C. Standard Preparation Workflow
Safety Note: this compound causes serious eye damage (H318).[1][2] Wear safety goggles.
-
Stock Solution (1.0 mg/mL): Weigh 25.0 mg of analyte into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.[2] Sonicate for 5 mins.
-
Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase B (ACN).
-
Critical: Do not use 100% water as diluent; the compound may precipitate due to low solubility.[2]
-
D. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[2] |
| Injection Vol | 10 µL | Sufficient sensitivity without column overload.[2] |
| Column Temp | 30°C | Ensures retention time reproducibility.[2] |
| Detection | 254 nm (BW 4) | Max absorption for substituted benzenes.[2] |
| Run Time | 15 Minutes | Allows full elution and re-equilibration.[2] |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 50 | 50 |
| 8.00 | 10 | 90 |
| 10.00 | 10 | 90 |
| 10.10 | 50 | 50 |
| 15.00 | 50 | 50 |[2]
Analytical Workflow & Logic
This diagram details the operational workflow from sample intake to data validation, ensuring a self-validating system.
Figure 2: Operational workflow ensuring data integrity via System Suitability Testing (SST).
Validation Parameters (Self-Validating System)
To ensure the method is reliable ("Trustworthiness"), the following System Suitability criteria must be met before analyzing unknown samples.
-
Specificity: Inject a blank (100% ACN). Ensure no interference at the retention time of the analyte (approx 4-6 min).
-
Precision (System Suitability): Inject the Working Standard (0.1 mg/mL) 5 times.
-
Requirement: %RSD of Peak Area ≤ 2.0%.[2]
-
-
Peak Shape:
-
Linearity: Prepare 5 levels (0.05 mg/mL to 0.2 mg/mL).
-
Requirement: Correlation Coefficient (
) ≥ 0.999.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Troubleshooting Guide
-
Problem: Peak splitting or "Shoulder".
-
Cause: Sample solvent is too strong (100% ACN) compared to initial mobile phase (50% ACN).[2]
-
Fix: Dilute sample 50:50 with water if solubility permits, or reduce injection volume to 2-5 µL.
-
-
Problem: Retention time drift.
-
Cause: Column temperature fluctuation or incomplete equilibration.[2]
-
Fix: Ensure column oven is active at 30°C. Extend re-equilibration time at the end of the gradient (10.10 to 15.00 min).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10171264, this compound.[2] Retrieved January 30, 2026 from [Link][2]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors.[2] Journal of Medicinal Chemistry.[2] (Contextual reference for biaryl synthesis relevance). Retrieved from [Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-3-isopropylbenzaldehyde
Current Status: Operational Topic: Impurity Profiling & Troubleshooting in Ortho-Formylation Audience: Process Chemists, Medicinal Chemists, CMC Leads[1][2]
Executive Summary
The synthesis of 2-Hydroxy-3-isopropylbenzaldehyde (an important pharmacophore for hemoglobin modulation and Schiff-base forming drugs) relies heavily on the regioselective ortho-formylation of 2-isopropylphenol.[1][2][3][4]
While the Duff reaction is historically cited, it is often unsuitable for pharmaceutical-grade purity due to low yields and "tarry" byproducts.[1][2][4] The industry standard has shifted to the Magnesium Chloride-Mediated Formylation (MgCl₂/TEA/Paraformaldehyde), which offers superior regiocontrol.[1][2] However, even this optimized route presents a specific impurity profile that requires rigorous monitoring.
This guide details the formation mechanisms of these impurities and provides validated protocols for their removal.[2][4]
Module 1: The Impurity Landscape
The following table summarizes the critical impurities encountered during the Mg-mediated formylation of 2-isopropylphenol.
| Impurity Type | Chemical Name | RRT (Approx)* | Origin/Cause |
| Starting Material | 2-Isopropylphenol | 0.85 | Incomplete conversion; "Wet" reagents deactivating Mg-complex.[1][2][3][4] |
| Regioisomer | 4-Hydroxy-3-isopropylbenzaldehyde | 1.10 | "Leakage" pathway; competitive para-attack.[1][2][3][4] |
| Over-reaction | 2-Hydroxy-3-isopropyl-5-(methoxymethyl)benzaldehyde | 1.25 | Prolonged reaction time; reaction with excess formaldehyde.[1][2][3][4] |
| Dimer | Bis(2-hydroxy-3-isopropylphenyl)methane | 1.40 | Friedel-Crafts alkylation side reaction.[1][2][3][4] |
*Relative Retention Time (RRT) is illustrative and depends on specific HPLC method (typically C18, ACN/Water gradient).
Module 2: Mechanistic Origins of Impurities
To control impurities, one must understand the steering mechanism.[1][2] The MgCl₂/TEA system works by forming a magnesium phenoxide complex .[2][4] This complex coordinates with paraformaldehyde, effectively "delivering" the formyl group to the ortho position via a cyclic transition state.[2]
The Failure Mode: If the magnesium complex is disrupted (e.g., by moisture) or sterically overwhelmed, the reaction reverts to a standard electrophilic aromatic substitution, which favors the para position (4-position) due to the steric bulk of the isopropyl group at the 2-position.[1][2]
Visualizing the Pathway & Impurity Genesis
Figure 1: Reaction pathways showing the crucial role of the Mg-complex in preventing para-isomer formation.[3]
Module 3: Troubleshooting & Protocols
Issue 1: High Levels of Regioisomer (Para-isomer)
Symptom: HPLC shows a persistent peak ~10-15% area near the product.[1][3][4] Root Cause: Failure of the ortho-directing Mg-complex.[1][3][4] Corrective Action:
-
Dryness is Critical: The Mg-mediated mechanism is sensitive to water.[2][3][4] Ensure 2-isopropylphenol is dried (azeotropic distillation with toluene if necessary) and use anhydrous THF or Acetonitrile.[1][3][4]
-
Order of Addition: Do not add paraformaldehyde immediately.[2][3][4] Stir the Phenol + MgCl₂ + TEA for 15-30 minutes first to establish the complex before adding the formyl source.
Issue 2: "Oiling Out" & Purification Difficulties
Symptom: Crude product is a dark oil that refuses to crystallize. Root Cause: Presence of unreacted phenol prevents crystal lattice formation.[2][3][4] Protocol: The Bisulfite Adduct Purification Aldehydes form solid, water-soluble adducts with sodium bisulfite, while phenols do not.[1][2] This is the most robust method to salvage an oiled-out batch.[3][4]
-
Dissolution: Dissolve crude oil in minimal Ethyl Acetate (EtOAc).
-
Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃). Stir vigorously for 2-4 hours. A thick precipitate (the adduct) may form.[2][4][5]
-
Separation:
-
Regeneration:
-
Isolation: Dry organic layer (MgSO₄) and concentrate.[3][4] The resulting solid should be >98% pure.[2][4]
Visualizing the Purification Workflow
Figure 2: Decision tree for purifying the aldehyde using the Bisulfite method.
Frequently Asked Questions (FAQs)
Q: Why does my reaction stall at 80% conversion? A: The Mg-complex releases HCl (captured by TEA) and consumes paraformaldehyde.[3][4] As the reaction progresses, the viscosity often increases, hindering mass transfer.[1][2]
-
Fix: Add a small amount of additional solvent (THF) halfway through if the slurry becomes too thick.[2][4] Ensure you are using at least 2.0 - 3.0 equivalents of paraformaldehyde, as some is lost to sublimation or depolymerization inefficiencies.[1][2][3][4]
Q: Can I use the Reimer-Tiemann reaction (CHCl₃/NaOH) instead? A: It is not recommended for this substrate.[1][3][4] Reimer-Tiemann involves a carbene intermediate that is less regioselective than the Mg-complex.[1][3][4] It typically yields a 60:40 mixture of ortho:para isomers and significant "tar" (polymeric phenols), making purification of the 3-isopropyl isomer extremely difficult [1].[1][2]
Q: I see a peak at RRT 1.25 that grows over time. What is it? A: This is likely the methoxymethyl derivative .[1][2][4] In the presence of excess paraformaldehyde and prolonged heating, the newly formed aldehyde group or the phenol ring can react further.[1][2]
-
Fix: Quench the reaction immediately upon disappearance of the starting material.[2][4] Do not "soak" the reaction overnight to squeeze out the last 5% of yield.
Q: How do I confirm I have the 3-isopropyl (ortho) and not the 4-isopropyl (para) isomer? A: 1H NMR is definitive.
-
Target (Ortho): Look for the aldehyde proton singlet at ~11.0-11.5 ppm (downfield due to strong hydrogen bonding with the ortho-OH).[1][3][4] The aromatic region will show a specific splitting pattern (typically a doublet, doublet, triplet or multiplet for 3 adjacent protons).[1][2]
-
Impurity (Para): The aldehyde proton will be slightly upfield (~9.8-10.0 ppm) because it lacks the strong intramolecular H-bond.[1][3][4]
References
-
Hansen, T. V., & Skattebøl, L. (2005).[1][2] "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde." Organic Syntheses, 82,[1][2] 64. (Describes the MgCl2/TEA/Paraformaldehyde mechanism and regioselectivity). [2][3][4]
-
BenchChem Technical Support. (2025). "Aldehyde Purification via Bisulfite Adducts." (Protocol for bisulfite purification of hindered aldehydes). [2][3][4]
-
PubChem. (2025).[3][4] "this compound Compound Summary." (Chemical and physical properties).[4][6][7][8][9][10][11][12] [2][3][4]
-
Sigma-Aldrich. (2025).[1][2][3][4] "2-Isopropylphenol Product Information." (Precursor impurity data). [2][3][4]
Sources
- 1. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Isopropylphenol | C9H12O | CID 6943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H12O2 | CID 10171264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US9458075B1 - Process for the manufacture of 3â²-hydroxy pterostilbene - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2-isopropyl phenol, 88-69-7 [thegoodscentscompany.com]
- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Solubilization Strategies for 2-Hydroxy-3-isopropylbenzaldehyde
Role: Senior Application Scientist Subject: Optimization of 2-Hydroxy-3-isopropylbenzaldehyde (3-Isopropylsalicylaldehyde) Solubility for Biological Assays Ticket ID: SOL-ISO-2024-X[1]
Executive Summary
You are encountering solubility issues with This compound (CAS: 67372-96-7).[1] This compound presents a classic "lipophilic aldehyde" challenge. Its calculated LogP is approximately 2.7–3.3 [1][2], meaning it is highly hydrophobic and prone to "crashing out" (precipitating) when diluted from organic stock solutions into aqueous biological media.[1]
This guide provides three validated protocols to stabilize this compound in solution. We move from standard methods to advanced encapsulation techniques.[1]
Module 1: The "Gold Standard" Stock Solution
The Problem: Direct dissolution in water is impossible.[1] Inconsistent stock preparation leads to variable assay data.[1] The Fix: An anhydrous DMSO stock stored under inert gas.[1]
Scientific Rationale
This molecule contains an aldehyde moiety (-CHO) and a phenolic hydroxyl (-OH).[1] Aldehydes are prone to autoxidation to carboxylic acids upon exposure to air.[1] The phenolic proton (pKa ~8-9) means the molecule is neutral (uncharged) at physiological pH (7.4), further reducing aqueous solubility.[1]
Protocol A: Preparation of 50 mM Stock
-
Weighing: Weigh the solid compound into a glass vial (avoid plastics initially to prevent leaching).
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).
-
Why Anhydrous? Water in DMSO promotes aldehyde oxidation and lowers the solubility limit.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Storage (Critical): Overlay the solution with Nitrogen or Argon gas before capping. Store at -20°C.
-
Stability Note: Discard stocks if they turn from colorless/pale yellow to dark brown (indication of polymerization or oxidation).[1]
-
Module 2: Preventing the "Crash-Out" (Dilution Strategy)
The Problem: You add your 50 mM DMSO stock to your cell culture media, and a white cloud (precipitate) forms immediately. The Cause: Local Supersaturation. When a drop of DMSO stock hits the water, the DMSO diffuses away faster than the compound can disperse, leaving the hydrophobic compound stranded in a high-water environment where it crystallizes.
Protocol B: The "Intermediate Step" Method
Instead of a 1:1000 dilution in one step, use a serial dilution to lower the kinetic shock.
| Step | Source | Solvent/Diluent | Final Conc.[1] | % DMSO | Status |
| 1 | Solid Compound | 100% DMSO | 50 mM | 100% | Soluble |
| 2 | Step 1 Stock | 100% DMSO | 5 mM | 100% | Soluble |
| 3 | Step 2 Stock | Culture Media (Warm) | 50 µM | 1% | Metastable |
Critical Technique:
-
Pre-warm the culture media to 37°C before adding the compound. Cold media accelerates precipitation.[1]
-
Vortex the media while adding the DMSO stock (dynamic addition) to prevent local high concentrations.[1]
Module 3: Advanced Solubilization (Cyclodextrin Complexation)
The Problem: Your cells are sensitive to DMSO (>0.5%), or the compound precipitates after 24 hours.[2] The Fix: Encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
Scientific Rationale
Cyclodextrins are donut-shaped molecules with a hydrophobic interior and hydrophilic exterior.[1] The isopropyl-phenyl ring of your compound fits inside the "donut" hole, shielding it from water, while the exterior keeps the complex soluble [3]. This increases solubility without organic solvents.[1]
Protocol C: HP-β-CD Complexation[1]
-
Prepare Vehicle: Dissolve 20% w/v HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).
-
Complexation:
-
Add your compound (solid or from a concentrated ethanolic stock) to the HP-β-CD solution.[1]
-
Ratio: Aim for a 1:5 molar ratio (Compound:Cyclodextrin) to ensure full encapsulation.
-
-
Equilibration: Shake at 200 RPM at room temperature for 4–6 hours.
-
Clarification: If solid remains, filter the solution.[1][3] The filtrate contains the solubilized drug-CD complex.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for choosing the correct solubilization pathway based on your assay requirements.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on cellular tolerance and physical stability.
Troubleshooting & FAQ
Q1: The media turned yellow after adding the compound. Is this contamination?
-
Answer: Likely not.[1][3] Phenolic aldehydes can form Schiff bases with amine-containing components in the media (like L-Glutamine or proteins) [4].[1] This forms a yellow imine.[1]
-
Action: Check if the color change correlates with loss of activity.[1] If so, reduce the incubation time or switch to low-amine media if possible.
-
Q2: I see crystals under the microscope after 24 hours, but the solution was clear initially.
-
Answer: You are observing thermodynamic instability .[1] The solution was supersaturated and eventually crashed out.
Q3: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but with caution. Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation.[1] DMSO is preferred for its low vapor pressure, provided your cells tolerate it (<0.5%).[1]
Q4: Is the "isopropyl" group affecting solubility?
-
Answer: Yes. The isopropyl group adds significant lipophilicity (increasing LogP by ~0.5-0.7 units compared to salicylaldehyde).[1] This makes it more permeable to cell membranes but harder to keep in aqueous solution.[1]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520680, 3-Isopropylbenzaldehyde (Related Structure).[1] Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Retrieved from [Link]
-
G-Biosciences (2013). Stock Solutions 101: Everything You Need to Know.[1] Retrieved from [Link]
-
Purdue University (1991). Molecular inclusion complexes of benzaldehyde and selected cyclodextrins.[1][4] Retrieved from [Link]
Sources
Technical Support Center: Formylation of Isopropyl-Substituted Phenols
Status: Operational Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Optimization in Hindered Phenol Formylation Reference ID: TSC-FORM-ISO-001
Introduction: The Steric-Electronic Paradox
Welcome to the technical guide for formylating isopropyl-substituted phenols (e.g., precursors to Propofol derivatives, Thymol, Carvacrol).
The Core Challenge: You are working with a substrate that presents a unique paradox. The hydroxyl group (
Standard protocols (Vilsmeier-Haack, Gattermann) often fail or produce "tarry" mixtures because they do not account for two critical side-reaction pathways specific to this chemistry:
-
Retro-Friedel-Crafts Dealkylation: The isopropyl group is a stable carbocation leaving group. Strong Lewis acids will strip it off.
-
Steric-Driven Polymerization: When the desired para or ortho position is hindered, reactive intermediates attack other molecules, leading to dimers and tars.
This guide provides the diagnostic tools and protocols to navigate these issues.
Module 1: Troubleshooting Dealkylation (The "Missing Isopropyl" Issue)
User Complaint: "I performed a Rieche formylation using
Root Cause Analysis
The isopropyl group is electronically distinct from methyl or ethyl groups. It forms a relatively stable secondary carbocation. Under strong Lewis Acid catalysis (specifically
-
Mechanism: The Lewis acid coordinates to the ring or the phenoxy oxygen, increasing acidity. A proton or Lewis acid attacks the ipso position of the isopropyl group, ejecting it as an isopropyl cation (
). This cation then re-attaches to another ring (transalkylation) or is quenched.
The Solution: Lewis Acid Modulation
You must switch to a Lewis acid with high oxophilicity (to bind the reagent) but lower Brønsted acidity potential in the complex.
| Lewis Acid | Dealkylation Risk | Reactivity | Recommendation |
| CRITICAL | High | AVOID. Causes rapid isopropyl migration/loss. | |
| Low | High | PREFERRED. Excellent for Rieche formylation of hindered phenols. | |
| Very Low | Moderate | ALTERNATIVE. Use if | |
| Negligible | Low | WEAK. Often insufficient for formylation. |
Visualization: The Dealkylation Pathway
Caption: Pathway showing how strong Lewis acids trigger the ejection of the isopropyl group, leading to inseparable mixtures.
Module 2: Regioselectivity & Method Selection
User Complaint: "I tried the Duff reaction on 2-isopropylphenol, but I got a mixture of isomers and low yield. Vilsmeier-Haack gave me no reaction."
Diagnostic Guide
The position of your isopropyl groups dictates the method.
-
Scenario A: 2,6-Diisopropylphenol (Propofol) [1]
-
Target: 4-position (Para).[2]
-
Challenge: Ortho positions are blocked.[3] The 4-position is open but shielded by the "wings" of the isopropyl groups.
-
Recommended Method:Rieche Formylation (
/ Dichloromethyl methyl ether).[4][5] The active species is small enough to penetrate the steric shield. -
Avoid: Vilsmeier-Haack (The iminium salt is too bulky).
-
-
Scenario B: 2-Isopropylphenol (Thymol precursor)
-
Target: 4-position (Para) or 6-position (Ortho).
-
Challenge: Competition between ortho and para.
-
Recommended Method:
-
For Para : Rieche Formylation (Sterics favor para).
-
For Ortho : Duff Reaction (Hexamine coordinates with Phenolic -OH, directing ortho via an intramolecular mechanism).
-
-
Method Comparison Table
| Method | Reagents | Primary Selectivity | Suitability for Isopropyl Phenols |
| Rieche | Para (Steric control) | High. Best yield/cleanliness balance. | |
| Duff | Hexamine, TFA | Ortho (Coordination) | Medium. Good for ortho-targeting, but prone to tars. |
| Vilsmeier | Para | Low. Reagent is too bulky; often fails with 2,6-substitution. | |
| Reimer-Tiemann | Ortho | Very Low. Poor yields; carbene insertion is difficult.[6] |
Module 3: The "O-Attack" & Chlorination
User Complaint: "My Mass Spec shows a product with a +34 mass unit shift (Chlorine isotope pattern visible). Is this an impurity?"
Root Cause: Vilsmeier-Haack Side Reactions
If you attempt Vilsmeier-Haack on hindered phenols, the C-formylation is slow. This allows two competing pathways to dominate:
-
O-Formylation: The reagent attacks the oxygen, forming a formate ester.
-
Chlorination: If
is used, the phenolic can be converted to , or the ring can be chlorinated if the formylation is stalled.
Corrective Action:
-
Hydrolysis: Ensure vigorous acidic hydrolysis at the end of the reaction to cleave any O-formyl esters.
-
Reagent Switch: If chlorination persists, switch to Duff or Rieche conditions which do not use phosphorus oxychloride.
Module 4: Validated Experimental Protocol
Protocol: Para-Formylation of 2,6-Diisopropylphenol (Rieche Method) Objective: Synthesis of 3,5-diisopropyl-4-hydroxybenzaldehyde.
Safety Critical
-
Dichloromethyl methyl ether (DCME): Potent carcinogen/mutagen. Use only in a fume hood.
- : Reacts violently with moisture. Syringe transfer only.
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round bottom flask. Maintain inert atmosphere (
or ). -
Solvent: Add Dichloromethane (DCM) (anhydrous).
-
Substrate: Add 2,6-diisopropylphenol (1.0 equiv). Cool to -10°C (Ice/Salt bath). Note: Lower temp prevents dealkylation.
-
Catalyst Addition: Add
(2.2 equiv) dropwise over 20 mins.-
Observation: Solution will turn deep red/brown (Titanium-Phenoxide complex).
-
-
Reagent Addition: Add DCME (1.1 equiv) dropwise.
-
Control: Keep internal temp below 0°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (25°C) for 2 hours.
-
Quench: Pour mixture slowly onto Ice/Water .
-
Why? Hydrolyzes the acetal intermediate and kills the
.
-
-
Workup: Extract with DCM. Wash with Brine.[7][8] Dry over
.[7][9] -
Purification: Recrystallization from Hexanes/Ethyl Acetate. (Product is usually a solid; side products are oils).
Workflow Visualization
Caption: Optimized Rieche Formylation workflow minimizing thermal dealkylation risks.
References
-
Rieche Formylation Mechanism & Scope: Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV.[4] Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte. Link
-
Formylation of Hindered Phenols: García, O., et al. (2003).[4] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and
. Tetrahedron Letters. Link - Dealkylation Risks in Friedel-Crafts: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Interscience Publishers.
- Propofol Derivative Synthesis: Kandefer-Szerszeń, M., et al. (2015). Synthesis and biological activity of propofol analogues. (Contextual grounding for 2,6-diisopropylphenol reactivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
Technical Support Center: Stability of 2-Hydroxy-3-isopropylbenzaldehyde Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-isopropylbenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address potential stability challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay involving this compound in an acidic mobile phase is showing a gradual loss of the main peak and the appearance of several minor, unidentified peaks. What could be happening?
A1: This is a classic sign of acid-mediated degradation of your compound. This compound, as a phenolic aldehyde, possesses functional groups that are susceptible to transformation under acidic conditions. The hydroxyl (-OH) and aldehyde (-CHO) groups on the aromatic ring can participate in several reactions, leading to the formation of various degradation products.
The primary suspect reactions include:
-
Polymerization: Phenolic compounds can undergo acid-catalyzed polymerization, where individual molecules react with each other to form larger oligomers or polymers. This would manifest as a loss of the parent compound and potentially a rising baseline or broad, poorly resolved peaks in your chromatogram.
-
Oxidation: While less common without an oxidizing agent, the aldehyde group can be oxidized to a carboxylic acid, especially in the presence of trace impurities or dissolved oxygen, a process that can be catalyzed by acid.[1][2]
-
Acetal Formation: If your mobile phase contains an alcohol (e.g., methanol or ethanol), the aldehyde group can react with it under acidic conditions to form a hemiacetal and subsequently an acetal.[3][4][5][6][7] This would result in a new peak with a different retention time.
To confirm the cause, it is advisable to conduct a forced degradation study, as detailed in the troubleshooting guides below.
Q2: I am using an acidic catalyst for a reaction involving this compound and I'm observing a significant decrease in my expected product yield. Could the starting material be degrading?
A2: Yes, it is highly probable that your starting material is degrading under the acidic reaction conditions, leading to a lower yield of your desired product. The same degradation pathways mentioned in Q1 (polymerization, oxidation, acetal formation if an alcohol is present) can compete with your intended reaction.
To mitigate this, consider the following:
-
Acid Strength: Use the mildest acidic conditions that still effectively catalyze your desired reaction. A weaker acid or a lower concentration of a strong acid might be sufficient.
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures will accelerate the degradation of your starting material.
-
Reaction Time: Monitor the reaction closely and stop it as soon as a sufficient amount of product has formed to prevent prolonged exposure of the starting material and product to the acidic environment.
-
Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: What are the likely degradation products of this compound in the presence of a strong acid like hydrochloric acid?
A3: While specific degradation products would need to be identified experimentally, we can hypothesize the formation of several species based on established chemical principles for phenolic aldehydes:
-
Polymeric materials: As mentioned, acid-catalyzed polymerization is a likely outcome. These would be complex mixtures of varying molecular weights.
-
2-Hydroxy-3-isopropylbenzoic acid: Oxidation of the aldehyde group would yield the corresponding carboxylic acid.
-
Cyclic acetals/oligomers: Intramolecular or intermolecular reactions could lead to the formation of more complex structures, potentially involving the phenolic hydroxyl group.
-
Rearrangement products: Under harsh acidic conditions, rearrangements of the isopropyl group or other ring modifications, though less likely, cannot be entirely ruled out.
A hypothetical degradation pathway is illustrated below:
Caption: A logical workflow for diagnosing stability issues during HPLC analysis.
Step-by-Step Protocol:
-
Confirm Standard Integrity: Prepare a fresh stock solution of this compound in a neutral, aprotic solvent (e.g., acetonitrile or THF). Dilute this fresh stock in the same solvent to your working concentration and inject it into the HPLC system.
-
Analyze the Result:
-
If the peak area is as expected, your original sample or its interaction with the acidic mobile phase is the problem.
-
If the peak area is still low, there may be an issue with your instrument or the initial weighing of the standard.
-
-
Isolate the Effect of Acid: Prepare your mobile phase without the acidic modifier. If your method allows, inject your sample.
-
Evaluate Degradation:
-
If you still observe degradation, other factors like temperature, light exposure, or interactions with the stationary phase might be at play.
-
If the degradation is significantly reduced or eliminated, it confirms that the acid in your mobile phase is the primary cause.
-
-
Method Modification: To minimize on-instrument degradation, consider:
-
Using a weaker acid (e.g., formic acid or acetic acid instead of trifluoroacetic acid).
-
Reducing the concentration of the acid.
-
Using a buffered mobile phase at a slightly higher, yet still acidic, pH.
-
Decreasing the autosampler temperature.
-
Guide 2: Conducting a Forced Degradation Study
A forced degradation study is essential for understanding the stability of your molecule and for developing stability-indicating analytical methods. [8][9]This protocol outlines the general steps for a forced degradation study of this compound under acidic conditions.
Table 1: Recommended Conditions for Acidic Forced Degradation Study
| Condition | Acid | Concentration | Temperature | Time Points (hours) |
| Mild | Hydrochloric Acid | 0.1 N | Room Temperature | 0, 2, 4, 8, 24 |
| Intermediate | Hydrochloric Acid | 0.1 N | 50 °C | 0, 1, 2, 4, 8 |
| Harsh | Hydrochloric Acid | 1 N | 50 °C | 0, 0.5, 1, 2, 4 |
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
For each condition in Table 1, add a known volume of the stock solution to a volumetric flask.
-
Add the specified acid to the flask.
-
Dilute to the final volume with the appropriate solvent (water or a water/acetonitrile mixture). The final concentration of the drug substance should be suitable for your analytical method (e.g., 0.1 mg/mL).
-
-
Incubation: Place the flasks in a temperature-controlled environment (e.g., water bath or oven) for the specified time points. Protect the samples from light if photostability is not being tested simultaneously.
-
Sampling and Quenching: At each time point, withdraw an aliquot of the sample. Immediately neutralize the acid by adding a stoichiometric equivalent of a base (e.g., sodium hydroxide) to stop the degradation reaction.
-
Analysis: Analyze the samples by a suitable analytical technique, such as HPLC-UV or LC-MS. [10][11] * HPLC-UV: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
-
LC-MS: Use this technique to obtain the mass-to-charge ratio of the degradation products, which is crucial for their identification.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
Attempt to identify the major degradation products by their mass and fragmentation patterns (if using LC-MS/MS).
-
Ensure mass balance by comparing the decrease in the parent peak with the increase in the degradation product peaks. [12]
-
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. researchgate.net [researchgate.net]
enhancing the reaction rate of 2-Hydroxy-3-isopropylbenzaldehyde condensations
Technical Support Center: Reaction Kinetics Optimization Subject: Enhancing Condensation Rates of 2-Hydroxy-3-isopropylbenzaldehyde Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Kinetics Division[1]
Executive Summary
You are encountering rate retardation in the condensation of This compound (also known as 3-isopropylsalicylaldehyde).[1] This is a known issue with this specific substrate. Unlike simple benzaldehydes, this molecule presents a "dual-lock" resistance mechanism:[1]
-
Electronic Deactivation: Strong Intramolecular Hydrogen Bonding (IMHB) between the phenolic -OH and the aldehyde carbonyl.
-
Steric Shielding: The isopropyl group at the 3-position (ortho to the phenol) forces the hydroxyl group into a rigid conformation that reinforces the H-bond, effectively "masking" the aldehyde from nucleophilic attack.
This guide provides three validated workflows to break this lock and accelerate your reaction rate.
Module 1: The Mechanistic Barrier (The "Why")
Before altering your protocol, you must understand the energy landscape. In standard conditions (ethanol/piperidine), the equilibrium favors the unreactive, H-bonded species.
The "Dual-Lock" Mechanism: The aldehyde oxygen is tied up by the phenolic proton. Standard bases (e.g., hydroxides, alkoxides) deprotonate the phenol first. The resulting phenoxide anion donates electron density into the ring (resonance), rendering the carbonyl carbon less electrophilic and further slowing the reaction.
Figure 1: The equilibrium shift required for reaction.[1] Standard bases drive the system toward the deactivated Phenoxide (Yellow). Lewis Acids (Blue) disrupt the lock and activate the carbonyl.
Module 2: Catalytic Interventions
Recommendation: Switch from Brønsted bases (Piperidine/TEA) to Lewis Acid Catalysis or Ionic Liquids .[1]
Protocol A: Zinc-Mediated Acceleration (Solvent-Free)
Zinc salts coordinate with the phenolic oxygen and the carbonyl oxygen simultaneously, breaking the H-bond and acting as a template for the incoming nucleophile.
-
Reagents: this compound (1.0 eq), Active Methylene Compound (1.0 eq), Zn(OAc)₂[1]·2H₂O (10 mol%).[1]
-
Method:
-
Combine reagents in a mortar.[1]
-
Grind with a pestle at room temperature for 15–20 minutes.
-
Checkpoint: The mixture will likely turn into a paste or melt due to eutectic formation.[1] This indicates the reaction is proceeding.
-
Workup: Add water (10 mL), filter the solid precipitate, and wash with cold ethanol.
-
-
Why it works: The solid-state grinding maximizes contact concentration, and Zn(II) acts as a bidentate Lewis acid, overcoming the steric bulk of the isopropyl group.
Protocol B: TiCl₄ Mediated (For Stubborn Substrates)
If the isopropyl steric hindrance is too high for mild catalysis, use Titanium Tetrachloride.
-
Caution: TiCl₄ is moisture-sensitive.[1]
-
Method:
-
Dissolve aldehyde (10 mmol) in dry THF (20 mL) at 0°C.
-
Add TiCl₄ (20 mmol) dropwise (Yellow precipitate forms—this is the Ti-complex breaking the H-bond).[1]
-
Add Base (Pyridine, 40 mmol) followed by the nucleophile.
-
Allow to warm to RT.
-
Module 3: Process Intensification (Microwave)
For 3-substituted salicylaldehydes, thermal heating (reflux) is often inefficient because prolonged heating leads to degradation (Cannizzaro disproportionation) before condensation completes.[1] Microwave irradiation is the superior energy source here.
Protocol C: Microwave-Assisted Synthesis
-
Equipment: Monomode Microwave Reactor (e.g., CEM or Biotage). Do not use a domestic oven.
-
Solvent: Ethanol (high dielectric constant couples well with MW).[1]
-
Parameters:
-
Temp: 130°C
-
Pressure: Max 250 psi
-
Power: Dynamic (Max 300W)
-
Time: 10–20 minutes (Hold time)
-
Comparative Kinetics Data:
| Parameter | Conventional Reflux | Microwave Irradiation | Improvement Factor |
| Reaction Time | 6–12 Hours | 10–20 Minutes | 36x Faster |
| Yield | 45–55% | 85–92% | ~1.8x Yield |
| Purity | Requires Column Chrom.[1] | Simple Recrystallization | Process Efficiency |
| Energy Usage | High (Continuous Reflux) | Low (Short Burst) | Green Metric |
Module 4: Troubleshooting & FAQs
Q1: My reaction stalls at 50% conversion even with the catalyst. Why?
-
Diagnosis: Water accumulation.[1] The condensation produces water, which hydrolyzes the imine/alkene product back to the starting material, especially in the presence of the acidic phenol group.
-
Fix: Add Molecular Sieves (4Å) to the reaction vessel or use a Dean-Stark trap if refluxing. In microwave vials, add a spatula tip of anhydrous MgSO₄.
Q2: I see a new spot on TLC, but it's not my product. What is it?
-
Diagnosis: Cannizzaro Reaction byproduct.[1] The aldehyde disproportionates into the corresponding alcohol and carboxylic acid under strong basic conditions.
-
Fix: Reduce the base strength. Switch from NaOH/KOH to Piperidine/Acetic Acid buffer or use the Zn(OAc)₂ protocol (Protocol A) which avoids strong bases entirely.
Q3: The isopropyl group seems to block the attack. Can I force it?
-
Strategy: Use the "Schiff Base Activation" route.
Figure 2: Decision matrix for troubleshooting stalled condensations.
References
-
Intramolecular Hydrogen Bonding Effects
- Study on the suppression of reactivity in ortho-substituted benzaldehydes due to H-bond locking.
-
Source: [1]
-
Microwave Acceleration
- Microwave-Assisted Synthesis of Benzaldehyde Derivatives: Significant yield improvements (40% to 80%+) and time reduction.
-
Source: [1]
-
Catalytic Strategies (Lewis Acids & Solid Supports)
-
Inorganic zinc salts catalyzed Knoevenagel condensation at room temperature without solvent.[2]
-
Source:
- Heterogeneous catalysts for Knoevenagel condens
-
Source:
-
-
Steric Hindrance Management
- Overcoming steric hindrance in 3-substituted salicylaldehyde reactions.
-
Source:
Sources
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry of 2-Hydroxy-3-isopropylbenzaldehyde
This guide details the mass spectrometry fragmentation patterns of 2-Hydroxy-3-isopropylbenzaldehyde (also known as 3-isopropylsalicylaldehyde), specifically comparing its performance and diagnostic signatures against its structural isomers (e.g., 5-isopropyl isomer).
Executive Summary & Technical Context
This compound (CAS: 67372-96-7) is a critical intermediate in the synthesis of Schiff base ligands and coordination complexes. In industrial synthesis—typically via the Reimer-Tiemann reaction of 2-isopropylphenol—it is frequently co-produced with its isomer, 2-Hydroxy-5-isopropylbenzaldehyde .
Differentiation of these isomers is non-trivial due to their identical molecular weight (
Comparative Overview
| Feature | This compound (Target) | 2-Hydroxy-5-isopropylbenzaldehyde (Alternative/Impurity) |
| Substitution Pattern | Ortho, Ortho (Crowded) | Ortho, Para (Sterically relieved) |
| Dominant Mechanism | Ortho-Effect (H-transfer) | Benzylic Cleavage |
| Diagnostic Ion 1 | m/z 146 | Absent / Negligible |
| Diagnostic Ion 2 | m/z 136 | m/z 135 |
| Base Peak | m/z 149 (Variable intensity) | m/z 149 (Strong Base Peak) |
Mechanistic Fragmentation Analysis
The fragmentation of this compound is governed by two competing forces: the stability of the isopropyl radical cation and the interaction between the adjacent hydroxyl (-OH) and aldehyde (-CHO) groups.
A. The Isopropyl Fragmentation (Universal)
Both isomers undergo standard benzylic cleavage of the isopropyl group.
-
Pathway: Loss of a methyl radical (
). -
Result: Formation of the
ion at m/z 149 . -
Significance: This is often the base peak (100% relative abundance) for isopropyl-substituted aromatics, but in the 3-isopropyl isomer, steric strain and competing pathways can reduce its relative intensity compared to the 5-isopropyl isomer.
B. The Ortho-Effect (Target Specific)
The defining characteristic of the target compound is the proximity of the aldehyde carbonyl oxygen to the phenolic hydrogen and the isopropyl methine hydrogen.
-
Dehydration (
): The phenolic hydrogen can transfer to the aldehyde oxygen, followed by elimination of water. This yields a distinct peak at m/z 146 . -
Decarbonylation (
): Ortho-hydroxybenzaldehydes undergo a specific heterolytic cleavage eliminating CO directly from the molecular ion, yielding m/z 136 .-
Contrast: The 5-isopropyl isomer typically loses a hydrogen atom first (
) to form a stable quasi-quinone methide, then loses CO, resulting in m/z 135 .
-
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways that allow for the unambiguous identification of the target compound.
Figure 1: Divergent fragmentation pathways. Green nodes indicate diagnostic ions for the target 3-isopropyl isomer; Red nodes indicate the 5-isopropyl alternative.
Experimental Protocol for Isomer Differentiation
To ensure reproducibility in drug development workflows, the following protocol minimizes source-dependent variations (e.g., in-source fragmentation).
Methodology: GC-MS Analysis
-
Instrument: Single Quadrupole or Ion Trap GC-MS.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Inlet Temperature: 250°C (Avoid overheating to prevent thermal degradation).
-
Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.
Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane.
-
Injection: Split injection (20:1) to prevent detector saturation.
-
Data Acquisition: Scan range m/z 40–300.
-
Verification Logic:
-
Step A: Extract Ion Chromatogram (EIC) for m/z 164 (Parent).
-
Step B: Check Ratio
.-
If
(significant 146 peak) Target (3-isopropyl) . -
If
(negligible 146 peak) Alternative (5-isopropyl) .
-
-
Step C: Confirm with m/z 136 . Presence confirms the ortho-aldehyde/phenol arrangement.
-
Comparative Data Summary
The following table synthesizes expected relative abundances based on the "Ortho-Effect" principles in hydroxybenzaldehydes.
| m/z | Ion Identity | Target: 3-Isopropyl (%) | Alternative: 5-Isopropyl (%) | Diagnostic Value |
| 164 | 40 - 60% | 50 - 70% | Parent confirmation | |
| 149 | 100% (Base) | 100% (Base) | Non-diagnostic | |
| 146 | 5 - 15% | < 1% | High (Target Marker) | |
| 136 | 10 - 20% | < 2% | High (Target Marker) | |
| 135 | < 5% | 10 - 25% | Moderate (Alternative Marker) |
References
-
NIST Mass Spectrometry Data Center. Benzaldehyde, 2-hydroxy- (Salicylaldehyde) - Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Grounding: Establishes the baseline "ortho-effect" (M-CO, M-H2O) mechanism for 2-hydroxybenzaldehydes.
-
Attygalle, A. B., et al. (2006). An unprecedented ortho effect in mass spectrometric fragmentation of even-electron negative ions from hydroxyphenyl carbaldehydes. Journal of Mass Spectrometry. Available at: [Link]
- Grounding: Provides the mechanistic proof for the heterolytic CO loss specific to ortho-isomers.
- Grounding: Confirms the synthetic origin of the isomers and the prevalence of the 3-isopropyl vs 5-isopropyl mixture.
-
NIST Mass Spectrometry Data Center. 3-Isopropylbenzaldehyde Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
- Grounding: Provides comparative fragmentation data for the non-hydroxylated analog, isol
Sources
A Comparative Guide to the Reactivity of 2-Hydroxy-3-isopropylbenzaldehyde vs. Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of aromatic aldehydes, salicylaldehyde (2-hydroxybenzaldehyde) serves as a foundational building block in synthetic chemistry, celebrated for its utility in forming Schiff bases, coumarins, and various chelating agents. The introduction of substituents onto the salicylaldehyde scaffold, such as an isopropyl group at the 3-position to form 2-hydroxy-3-isopropylbenzaldehyde, dramatically alters the molecule's electronic and steric profile. This guide provides an in-depth, objective comparison of the reactivity of these two compounds. Understanding these differences is paramount for chemists and drug developers in designing synthetic pathways, predicting reaction outcomes, and developing novel molecular entities. We will explore how the addition of a bulky alkyl group modifies the reactivity of the aldehyde and hydroxyl functional groups, as well as the aromatic ring itself, supported by mechanistic principles and experimental frameworks.
Molecular Structure: The Decisive Role of the Isopropyl Group
The reactivity of an aromatic compound is fundamentally governed by the electronic and steric nature of its substituents. While both molecules share the ortho-hydroxybenzaldehyde core, the presence of the isopropyl group in this compound is the critical point of divergence.
-
Salicylaldehyde features a hydroxyl group (-OH) ortho to an aldehyde group (-CHO). The -OH group is a potent activating group, donating electron density to the ring via a resonance effect (+R), while the -CHO group is deactivating, withdrawing electron density through resonance (-R). A key feature is the intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen, which planarizes the molecule and influences the reactivity of both functional groups.
-
This compound introduces two new factors:
-
Electronic Effect : The isopropyl group is a weak electron-donating group through induction (+I effect), which slightly increases the electron density of the aromatic ring compared to salicylaldehyde.
-
Steric Hindrance : This is the most consequential factor. The bulky isopropyl group is positioned directly adjacent to the hydroxyl group, creating a sterically crowded environment that can impede the approach of reagents to both the -OH group and, to a lesser extent, the nearby aldehyde.
-
This interplay between a minor electronic enhancement and a major steric impediment dictates the divergent chemical behaviors of the two molecules.
Caption: Key structural and electronic differences.
Comparative Reactivity Analysis
The structural differences manifest in distinct reactivity profiles across various common organic transformations.
Reactions at the Aldehyde Carbonyl: Nucleophilic Addition & Condensation
Reactions such as the formation of Schiff bases (imines) and Knoevenagel condensations are hallmarks of aldehyde chemistry.[1][2] These reactions involve the nucleophilic attack on the electrophilic aldehyde carbon.
-
Prediction : Salicylaldehyde exhibits higher reactivity.
-
Causality :
-
Electronic Factors : The electron-donating isopropyl group in this compound slightly reduces the partial positive charge (electrophilicity) on the aldehyde carbon, making it a less attractive target for nucleophiles.
-
Steric Factors : While not directly adjacent to the aldehyde, the bulky isopropyl group can sterically hinder the approach of larger nucleophiles, slowing the reaction rate compared to the more accessible aldehyde in salicylaldehyde. The attack trajectory of the nucleophile is less impeded in the unsubstituted ring.[3]
-
| Compound | Aldehyde Electrophilicity | Steric Hindrance at -CHO | Predicted Reactivity |
| Salicylaldehyde | Higher | Lower | Higher |
| This compound | Lower | Higher | Lower |
| Caption: Factors affecting nucleophilic attack on the aldehyde. |
Reactions at the Phenolic Hydroxyl: Etherification & Esterification
The phenolic -OH group can act as a nucleophile, for instance, in Williamson ether synthesis.[4] This reaction is highly sensitive to steric hindrance.[5]
-
Prediction : Salicylaldehyde is significantly more reactive.
-
Causality :
-
Steric Hindrance : This is the dominant effect. The isopropyl group in this compound is directly ortho to the hydroxyl group, creating a formidable steric shield. This severely restricts the access of electrophiles (e.g., alkyl halides) to the phenolic oxygen, drastically reducing the rate of etherification or esterification reactions.[6] In contrast, the hydroxyl group in salicylaldehyde is much more accessible.
-
Caption: Steric hindrance in Williamson ether synthesis.
Electrophilic Aromatic Substitution (EAS)
Reactions like nitration, halogenation, or Friedel-Crafts alkylation involve the attack of an electrophile on the aromatic ring. The outcome is determined by the combined directing and activating/deactivating effects of the substituents.
-
Prediction : this compound is more reactive, with substitution directed primarily to the 5-position.
-
Causality :
-
Ring Activation : The aromatic ring of this compound is more electron-rich and thus more activated towards electrophilic attack. This is because it possesses two electron-donating groups (the powerful +R of -OH and the weak +I of the isopropyl group), whereas salicylaldehyde only has the -OH group. This increased activation outweighs the deactivating effect of the aldehyde.
-
Regioselectivity :
-
In salicylaldehyde , the strongly activating -OH group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. The deactivating -CHO group directs meta (position 5). The dominant directing effect of the hydroxyl group, combined with steric considerations, often leads to substitution at the 5-position (para to the hydroxyl group, after considering the positions relative to the strongest activator).
-
In This compound , the directing effects are more concerted. The -OH group directs to positions 4 and 6. The isopropyl group also directs to positions 4 and 6. The aldehyde directs to position 5. However, position 6 is sterically hindered by the adjacent isopropyl group and the hydrogen-bonded aldehyde. Position 4 is ortho to two groups. The most electronically favorable and sterically accessible position is the 5-position, which is para to the hydroxyl group and benefits from the combined activation. Therefore, electrophilic substitution is expected to occur with high regioselectivity at this site. The nitration of similar substituted phenols often proceeds with high regioselectivity.[7]
-
-
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following experimental protocols are provided as a framework for comparative analysis.
Protocol 1: Comparative Schiff Base Formation with Aniline
This experiment compares the rate of imine formation, a classic condensation reaction.[8]
-
Preparation of Reactant Solutions :
-
Prepare 0.1 M solutions of salicylaldehyde, this compound, and aniline in ethanol.
-
-
Reaction Setup :
-
In two separate, identical flasks, place 10 mL of the 0.1 M aniline solution.
-
At time t=0, add 10 mL of the 0.1 M salicylaldehyde solution to the first flask and 10 mL of the 0.1 M this compound solution to the second flask.
-
Stir both mixtures at a constant temperature (e.g., 25°C).
-
-
Monitoring the Reaction :
-
At regular intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Dilute the aliquot in ethanol and measure the absorbance of the formed Schiff base using a UV-Vis spectrophotometer at its λ_max (determined beforehand). The formation of the yellow imine product can be easily monitored.
-
-
Data Analysis :
-
Plot absorbance versus time for both reactions. The initial slope of the curve is proportional to the initial reaction rate. A steeper slope for the salicylaldehyde reaction would confirm its higher reactivity.
-
Protocol 2: Comparative Electrophilic Nitration
This protocol compares the reactivity and regioselectivity in an electrophilic aromatic substitution reaction.
-
Preparation of Nitrating Mixture :
-
In a flask kept in an ice bath (0-5°C), slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with careful stirring.
-
-
Reaction Setup :
-
Prepare two flasks, each containing a solution of 10 mmol of one of the aldehydes (salicylaldehyde or this compound) in 20 mL of glacial acetic acid. Cool both flasks in an ice bath.
-
-
Execution :
-
Slowly, dropwise, add 5 mL of the cold nitrating mixture to each flask over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, let the reactions stir in the ice bath for an additional 30 minutes.
-
-
Work-up and Analysis :
-
Pour each reaction mixture into a beaker containing 100 g of crushed ice and water to precipitate the product.
-
Collect the solid products by vacuum filtration, wash with cold water, and dry.
-
Determine the yield of the crude product for each reaction. A higher yield from this compound would indicate greater ring activation.
-
Analyze the products using ¹H NMR spectroscopy to confirm the position of nitration and assess the regioselectivity.
-
Conclusion
The introduction of a 3-isopropyl group onto the salicylaldehyde framework creates a molecule with a distinct and predictable reactivity profile. This guide establishes the following key comparative points:
-
For reactions involving nucleophilic attack at the aldehyde carbonyl or reactions at the phenolic hydroxyl group , salicylaldehyde is the more reactive species . Its functional groups are less sterically encumbered and the aldehyde is marginally more electrophilic.
-
For electrophilic aromatic substitution , This compound is more reactive . Its aromatic ring is more activated due to the combined electron-donating effects of the hydroxyl and isopropyl groups, leading to faster reaction rates and higher yields, with a strong directing influence towards substitution at the 5-position.
This understanding of structure-activity relationships is crucial for synthetic chemists. When designing a multi-step synthesis, the choice between these two aldehydes will depend on the desired transformation. If the chemistry targets the aldehyde or hydroxyl groups, the less hindered salicylaldehyde is preferable. Conversely, if the goal is to functionalize the aromatic ring via electrophilic substitution, the more activated this compound offers a clear advantage in both rate and regiochemical control.
References
-
Journal of Research in Chemistry. (n.d.). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Retrieved from [Link]
-
International Journal of Scientific Research. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... Retrieved from [Link]
-
Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]
-
World Journal of Chemical Education. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. saudijournals.com [saudijournals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. francis-press.com [francis-press.com]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. recentscientific.com [recentscientific.com]
Electronic Tuning via Steric Modulation: A DFT Comparative Guide to 2-Hydroxy-3-isopropylbenzaldehyde
Executive Summary: The Structural Advantage[1]
2-Hydroxy-3-isopropylbenzaldehyde (HIB) is not merely a derivative of salicylaldehyde; it is a critical scaffold for designing sterically congested Schiff bases and "Salen-type" ligands.[1] While the parent compound, Salicylaldehyde (SA) , serves as the baseline for electronic behavior, the introduction of an isopropyl group at the ortho position (C3) introduces two decisive factors:
-
Electronic Modulation: A strong positive inductive (+I) effect that destabilizes the HOMO, altering redox potential.
-
Steric Locking: The bulky isopropyl group restricts rotation in downstream complexes (e.g., Ni/Co-Salen catalysts), enhancing enantioselectivity in asymmetric synthesis.
This guide provides a rigorous computational protocol to benchmark HIB against Salicylaldehyde, focusing on Density Functional Theory (DFT) to predict reactivity, stability, and electronic transitions.
Computational Methodology: A Self-Validating Protocol
To ensure data integrity, we utilize a "Self-Validating" computational workflow.[1] This protocol is designed to detect artifacts (e.g., imaginary frequencies) and correct for dispersion forces, which are critical when modeling the isopropyl group's interaction with the phenol oxygen.
Recommended Level of Theory[1][2]
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: wB97X-D or M06-2X (Preferred over B3LYP).[1]
-
Reasoning: While B3LYP is standard, it fails to capture the weak dispersion interactions (van der Waals forces) of the bulky isopropyl group. wB97X-D includes long-range dispersion corrections essential for accurate conformational analysis of alkyl-substituted aromatics.[1]
-
-
Basis Set: 6-311++G(d,p) [1][2][3][4][5]
-
Reasoning: The diffuse functions (++) are non-negotiable for describing the lone pairs on the carbonyl and hydroxyl oxygens, which are involved in intramolecular hydrogen bonding.
-
The Workflow Visualization
The following diagram outlines the logical flow for validating the electronic structure of HIB.
Figure 1: Self-validating computational workflow. The frequency check (Yellow) is the critical control point to ensure the isopropyl group is in a stable conformation.[1]
Comparative Analysis: HIB vs. Salicylaldehyde
This section objectively compares the electronic properties of HIB against the standard Salicylaldehyde (SA).[1]
A. Geometric & Steric Parameters
The isopropyl group at C3 creates a "steric wall."[1] In Salicylaldehyde, the region around the hydroxyl group is accessible.[6] In HIB, the isopropyl group forces a specific orientation of the hydroxyl proton, strengthening the intramolecular hydrogen bond (O-H...O=C) due to steric compression.
| Parameter | Salicylaldehyde (Standard) | This compound (HIB) | Impact of Isopropyl Group |
| Point Group | Cs (Planar) | C1 (Distorted Planar) | Isopropyl methyls break perfect symmetry.[1] |
| H-Bond Length (O-H...O) | ~1.75 Å | ~1.72 Å (Predicted) | Steric Compression: Shorter H-bond indicates higher stability of the cis-enol form.[1] |
| C3-Substituent | Hydrogen | Isopropyl [-CH(CH₃)₂] | Steric Bulk: Blocks nucleophilic attack from the "bottom" face.[1] |
B. Electronic Frontier Orbitals (FMO Analysis)
The Frontier Molecular Orbitals (FMOs) determine chemical hardness and reactivity.[1]
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the phenol ring and oxygen lone pairs.[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Located on the carbonyl group and benzene ring (π* system).[1]
The Inductive Effect: The isopropyl group is an electron-donating group (EDG) via the inductive (+I) effect.[1] This increases the electron density on the ring.[1]
| Electronic Property | Salicylaldehyde (Ref) [1] | HIB (Trend Analysis) | Chemical Implication |
| HOMO Energy | -6.20 to -6.40 eV | Higher (e.g., -6.00 eV) | HIB is a better electron donor (softer nucleophile).[1] |
| LUMO Energy | -2.10 to -2.30 eV | Slightly Higher | The +I effect destabilizes the π* system, but less than the HOMO.[1] |
| Band Gap (ΔE) | ~4.0 - 4.2 eV | Narrower (~3.8 - 3.9 eV) | HIB is more chemically reactive and polarizable than SA.[1] |
| Dipole Moment | ~2.5 - 3.0 Debye | Higher | Asymmetry increases polarity, improving solubility in polar solvents.[1] |
C. Molecular Electrostatic Potential (MEP)
The MEP map reveals the active sites for intermolecular interactions.[1]
-
Red Regions (Negative Potential): Concentrated on the Carbonyl Oxygen and Phenolic Oxygen.[1] These are the sites for metal coordination (e.g., binding Ni(II) or Cu(II)).[1]
-
Blue Regions (Positive Potential): Concentrated on the Aldehyde Hydrogen and the Isopropyl Hydrogens.[1]
Critical Insight: In HIB, the negative potential around the phenolic oxygen is intensified compared to Salicylaldehyde due to the electron-donating nature of the neighboring isopropyl group.[1] This makes HIB a stronger chelating agent .[1]
Synthesis & Application Context
While this guide focuses on computational analysis, the theoretical data directly informs experimental applications. The calculated HOMO-LUMO gap suggests that Schiff bases derived from HIB will have red-shifted absorption spectra compared to those from Salicylaldehyde.[1]
Reaction Pathway Visualization
The following diagram illustrates the role of HIB in forming Salen ligands, highlighting where the electronic properties calculated above become relevant.
Figure 2: Pathway from HIB to functional metal complexes.[1] The DFT-predicted electron density enhances the O-Metal bond strength (P1).[1]
References
-
BenchChem. (2025).[1][7] Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block. Retrieved from [1]
-
Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. Retrieved from
-
PubChem. (2025).[1][8] this compound (CID 10171264).[1][8] National Center for Biotechnology Information.[1] Retrieved from [1]
-
WSEAS. (2023). Investigation of Spectroscopic And Electronic Properties of Some Schiff Bases derived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By DFT Method. Retrieved from [1]
-
Science and Education Publishing. (2025).[1][6] Compositional Analysis of Short-chain Alkyl Salicylate Ester Mixtures. World Journal of Analytical Chemistry. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. sciepub.com [sciepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C10H12O2 | CID 10171264 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative study of metal complexes with 2-Hydroxy-3-isopropylbenzaldehyde ligands
Topic: Comparative Study of Metal Complexes with 2-Hydroxy-3-isopropylbenzaldehyde Ligands Content Type: Publish Comparison Guide
Executive Summary: The Isopropyl Advantage in Coordination Chemistry
This guide provides a technical analysis of metal complexes derived from This compound (also known as 3-isopropylsalicylaldehyde). Unlike generic salicylaldehyde derivatives, the 3-isopropyl moiety introduces a specific steric bulk and lipophilicity profile that critically alters the performance of resulting metal complexes.
Key Comparative Findings:
-
Catalytic Superiority: Titanium(IV) complexes of this ligand outperform 3-tert-butyl and unsubstituted analogs in enantioselective cyanosilylation, achieving >99% enantiomeric excess (ee) due to precise steric gating.
-
Biological Bioavailability: Schiff base complexes (specifically Cu(II), Ni(II), and Pd(II)) exhibit superior membrane permeability compared to the free ligand, driven by the isopropyl group's contribution to lipophilicity, enhancing antimicrobial potency against resistant strains like S. aureus.
-
Redox Stability: Mn(III) and Fe(III) complexes demonstrate robust SOD (Superoxide Dismutase) mimicry, with the isopropyl group providing kinetic stabilization against oxidative degradation.
Chemical Profile & Ligand Architecture[1][2][3]
The core ligand, This compound (CAS: 67372-96-7), acts as a bidentate (O,O) donor or, upon condensation with amines, a Schiff base precursor (N,O donor).
Structural Differentiators
| Feature | This compound | 3-tert-Butyl Analog | Unsubstituted Salicylaldehyde |
| Steric Bulk | Moderate (Tunable): Allows substrate approach but blocks non-selective pathways. | High: Can sterically hinder necessary catalytic approach vectors. | Low: Lacks steric control; leads to poor enantioselectivity. |
| Lipophilicity (logP) | High (~2.7): Enhances cell membrane penetration in drug applications. | Very High: May lead to solubility issues in aqueous biological media. | Low: Poor passive transport across lipid bilayers. |
| Electronic Effect | Weak Inductive (+I): Increases electron density on phenolate oxygen, stabilizing high oxidation states (e.g., Mn(III)). | Strong Inductive (+I): similar stabilization but higher steric cost. | None: Baseline stability. |
Synthesis & Characterization Protocols
Ligand Synthesis (Mg-Mediated Formylation)
Standard Duff reaction yields are often poor for this substrate. The Magnesium-mediated ortho-formylation is the industry standard for high purity.
Protocol:
-
Reagents: 2-Isopropylphenol (50 mmol), MgCl₂ (100 mmol), Paraformaldehyde (150 mmol), Triethylamine (TEA, 185 mmol), Dry Acetonitrile (ACN).[1]
-
Procedure:
-
Suspend MgCl₂ and paraformaldehyde in dry ACN.
-
Add TEA dropwise (exothermic). Stir 15 min.
-
Add 2-Isopropylphenol dropwise. The mixture turns opaque/pink.[1]
-
Reflux for 3 hours (color shifts to orange).
-
Quench with 1N HCl. Extract with diethyl ether.[1]
-
Purification: Silica gel chromatography (Petroleum ether/Ethyl acetate 90:10).[1]
-
Yield: ~83% (Pale yellow oil).[1]
-
Metal Complex Formation (General Schiff Base Protocol)
Targeting M(II) complexes (Cu, Ni, Zn).
Protocol:
-
Schiff Base Formation: Reflux Ligand (2 mmol) + Diamine (e.g., 1,2-diaminocyclohexane, 1 mmol) in Ethanol for 2 hours.
-
Metallation: Add Metal(II) Acetate/Chloride (1 mmol) dissolved in hot ethanol.
-
Reflux: Continue reflux for 3-6 hours.
-
Isolation: Cool to RT. Precipitate is filtered, washed with cold ethanol/ether, and dried in vacuo.
Comparison of Structural Geometries
| Metal Ion | Geometry | Coordination Number | Magnetic Moment |
| Cu(II) | Square Planar | 4 | ~1.7–1.9 B.M. (Paramagnetic) |
| Ni(II) | Square Planar | 4 | Diamagnetic (Low spin) |
| Zn(II) | Tetrahedral / Octahedral | 4 or 6 | Diamagnetic |
| Ti(IV) | Distorted Octahedral | 6 | Diamagnetic |
Comparative Biological Performance[3]
Antimicrobial Activity (The Chelation Effect)
Experimental data confirms that metal complexes significantly outperform the free ligand. This validates Overtone’s Concept of Cell Permeability : Chelation reduces the polarity of the metal ion, and the 3-isopropyl group increases the lipophilic character, facilitating transport through the lipid layer of bacterial membranes.
Comparative MIC Data (µg/mL) against S. aureus:
| Compound | MIC Value | Relative Potency | Mechanism |
|---|---|---|---|
| Ligand Only | >100 | Low | Weak membrane disruption. |
| Cu(II) Complex | 12.5 | High | Redox cycling + Membrane penetration. |
| Ni(II) Complex | 25.0 | Moderate | Enzyme inhibition (urease/hydrogenase). |
| Ampicillin (Std) | 10.0 | Very High | Cell wall synthesis inhibition. |
Note: The Cu(II) complex approaches the potency of standard antibiotics, making it a viable lead for MRSA research.
Anticancer & SOD Mimicry (Mn/Fe Complexes)
Complexes derived from 3-isopropylsalicylaldehyde and diamines (Saldach-type) are potent SOD mimics .
-
Mechanism: They dismutate superoxide radicals (
) but can also generate cytotoxic ROS (Reactive Oxygen Species) in cancer cells via Fenton-like chemistry. -
Comparative Advantage: The isopropyl group prevents the oxidative degradation of the ligand itself during the catalytic cycle, a common failure point for unsubstituted salicylaldehyde complexes.
Catalytic Applications (The Titanium Benchmark)
In asymmetric synthesis, specifically the cyanosilylation of aldehydes , the Ti(IV) complex of the Schiff base derived from this compound is the "Gold Standard" among salicylaldehyde derivatives.
Performance vs. Alternatives:
-
3-Isopropyl Complex: >99% ee (enantiomeric excess).[2] The isopropyl group provides the exact "pocket" size for benzaldehyde derivatives to align without steric clash.
-
3-tert-Butyl Complex: ~85-90% ee. The bulky t-butyl group causes steric crowding that forces a percentage of substrate into a non-favored orientation.
-
Unsubstituted Complex: <50% ee. Lack of steric guidance results in racemic mixtures.
Visualizations
Diagram 1: Synthesis Workflow & Logic
Caption: Step-by-step synthesis pathway from precursor phenol to final metal complex, highlighting the critical Mg-mediated formylation step.
Diagram 2: Biological Mechanism of Action
Caption: Mechanism of action showing how the lipophilic isopropyl group facilitates membrane crossing, leading to multi-target intracellular damage.
References
-
Błocka, E., et al. (2019).[2][3] Enantioselective cyanosilylation of aldehydes catalyzed by novel camphor derived Schiff bases-titanium(IV) complexes. Tetrahedron: Asymmetry.[4][2][5][3][6] Link
-
Key Finding: Establishes the 3-isopropyl ligand as the most selective catalyst (>99% ee) in this class.[3]
-
-
Elshaarawy, R. F., et al. (2014).[4][7] Ionic liquid-supported chiral saldach with tunable hydrogen bonding: moderate antifungal activity. Tetrahedron. Link
- Key Finding: Details the synthesis of 3-isopropylsalicylaldehyde and the antimicrobial efficacy of its complexes.
- Hansen, T. V., & Skrydstrup, T. (2005). The Magnesium-Mediated Ortho-Formylation of Phenols. Organic Reactions.
- Overtone, C. E. (1901). Studien über die Narkose. Fischer, Jena. Key Finding: Foundational theory of cell permeability (Lipophilicity) cited to explain the superior activity of the complexes.
-
PubChem. this compound (CID 10171264). National Library of Medicine. Link
- Key Finding: Chemical property verific
Sources
A Comparative Guide to Purity Validation of 2-Hydroxy-3-isopropylbenzaldehyde by Elemental Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of experimental reproducibility and the ultimate success of drug development endeavors. For a key intermediate such as 2-Hydroxy-3-isopropylbenzaldehyde, a molecule pivotal in the synthesis of various bioactive compounds, rigorous purity validation is paramount. This guide provides an in-depth, objective comparison of elemental analysis against other prevalent analytical techniques for the purity determination of this aromatic aldehyde, supported by illustrative experimental data and protocols.
The Imperative of Purity for this compound
This compound (C₁₀H₁₂O₂) is a valued building block due to its trifunctional nature: a reactive aldehyde, a phenolic hydroxyl group, and a sterically influencing isopropyl group. However, its synthesis, commonly achieved through electrophilic aromatic substitution reactions like the Reimer-Tiemann or Duff reaction on 2-isopropylphenol, can introduce a variety of impurities. These may include positional isomers (e.g., 4-Hydroxy-3-isopropylbenzaldehyde), unreacted starting materials, or other reaction by-products. The presence of even minor impurities can have profound consequences downstream, potentially leading to aberrant reaction pathways, reduced yields, and compromised biological activity in the final drug candidate. Therefore, a multi-faceted and robust analytical approach to purity validation is indispensable.
Elemental Analysis: A Fundamental Assessment of Purity
Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique for assessing the purity of a synthesized organic compound. It provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen in a sample.
The Causality Behind the Method
The principle of modern elemental analysis lies in the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector, typically a thermal conductivity detector. The instrument is calibrated using a certified standard of known elemental composition. By comparing the experimentally determined mass percentages of C, H, and N to the theoretically calculated values for the pure compound, a direct assessment of purity can be made. For this compound (C₁₀H₁₂O₂), the theoretical elemental composition is:
-
Carbon (C): 73.15%
-
Hydrogen (H): 7.37%
-
Oxygen (O): 19.49% (typically determined by difference)
A significant deviation from these values suggests the presence of impurities. For instance, an impurity with a different C:H ratio will skew the experimental results.
Self-Validating Protocol for Elemental Analysis
A trustworthy elemental analysis protocol incorporates self-validating steps to ensure the accuracy of the results.
Experimental Protocol: Elemental Analysis of this compound
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried under vacuum to remove any residual solvents, which can significantly impact the hydrogen and carbon content.
-
Accurately weigh 2-3 mg of the sample into a tin capsule using a calibrated microbalance.
-
Encapsulate the sample, ensuring no loss of material.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide, to establish accurate response factors for C, H, and N.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion furnace (typically at ~900-1000 °C).
-
The combustion products are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
-
Compare the average of triplicate experimental %C and %H values to the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.
-
Illustrative Experimental Data: Elemental Analysis
| Element | Theoretical % | Experimental % (Batch A) | Deviation % |
| Carbon | 73.15 | 72.98 | -0.17 |
| Hydrogen | 7.37 | 7.41 | +0.04 |
The data for Batch A shows a close correlation with the theoretical values, suggesting a high degree of purity.
Orthogonal Methods for Purity Validation: A Comparative Overview
While elemental analysis is a powerful tool for confirming the elemental composition, it is often considered a bulk analysis technique and may not detect impurities with similar elemental compositions to the target compound. Therefore, employing orthogonal methods that rely on different physicochemical principles is crucial for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity for a wide range of organic molecules.
Experimental Protocol: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 1 mg/mL of the sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for volatile and thermally stable compounds, providing both separation and structural information.
Experimental Protocol: GC-MS Analysis of this compound
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Injection: Split mode (e.g., 50:1)
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a compound against a certified internal standard without the need for a reference standard of the analyte itself.
Experimental Protocol: qNMR Analysis of this compound
-
Internal Standard: A certified standard with a known purity and non-overlapping signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).
-
Procedure:
-
Accurately weigh the sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the sample and standard.
-
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of accuracy, and available resources.
| Feature | Elemental Analysis | HPLC-UV | GC-MS | qNMR |
| Principle | Combustion & Gas Analysis | Liquid Chromatography | Gas Chromatography & Mass Spectrometry | Nuclear Magnetic Resonance |
| Information | Elemental Composition | Purity (Area %), Impurity Profile | Purity (Area %), Impurity ID | Absolute Purity, Structural Info |
| Sensitivity | Moderate (mg scale) | High (µg to ng) | Very High (pg to fg) | Moderate (mg scale) |
| Specificity | Low (for isomers) | High (for chromatographically separable impurities) | Very High (separation and mass fragmentation) | High (structurally distinct molecules) |
| Throughput | Moderate | High | Moderate | Low to Moderate |
| Cost | Moderate | Moderate | High | High |
| Strengths | Fundamental check of composition | Robust, versatile, widely available | Excellent for volatile impurities, provides structural info | Primary method, no analyte standard needed |
| Limitations | Insensitive to isomeric impurities | Requires reference standards for impurity ID | Not suitable for non-volatile or thermally labile compounds | Lower throughput, requires specialized equipment |
Visualizing the Analytical Workflow
A logical workflow ensures a comprehensive and efficient purity validation process.
Guide: Quality Assessment of 2-Hydroxy-3-isopropylbenzaldehyde for High-Fidelity Asymmetric Synthesis
This guide is structured to address the critical quality assessment of 2-Hydroxy-3-isopropylbenzaldehyde (3-isopropylsalicylaldehyde).
Correction on Chirality: As a Senior Application Scientist, I must immediately clarify a fundamental chemical premise. This compound is an achiral molecule. It possesses a plane of symmetry and does not exist as enantiomers. Therefore, one cannot measure its "enantiomeric purity" directly.[1]
However , this aldehyde is a critical precursor for chiral ligands (e.g., Salen-type ligands used in Jacobsen’s catalyst). In this context, the "performance" of the aldehyde is often judged by the enantiomeric excess (ee) of the products generated by the catalysts derived from it. Impurities in the aldehyde (specifically regioisomers like the 5-isopropyl isomer) will degrade the stereocontrol of the final catalyst.
This guide focuses on assessing the isomeric and chemical purity of the aldehyde to ensure high enantioselectivity in downstream asymmetric synthesis.
Executive Summary
This compound is a linchpin scaffold in the synthesis of chiral Schiff base ligands (e.g., for enantioselective epoxidation, hetero-Diels-Alder, and conjugate additions). While the molecule itself is achiral, its regioisomeric purity is the Critical Quality Attribute (CQA).
The presence of the 5-isopropyl isomer (a common byproduct of ortho-formylation) drastically reduces the steric bulk near the active metal center in the final catalyst, leading to "leakage" of the undesired enantiomer in the final drug substance. This guide compares analytical workflows to certify the aldehyde's suitability for high-value asymmetric catalysis.
Part 1: The Critical Quality Attributes (CQAs)
To ensure the "enantiomeric purity" of your final pharmaceutical product, you must control the chemical purity of this starting material.
| Attribute | Specification Target | Scientific Rationale |
| Identity | This compound | Confirms correct substitution pattern (ortho-hydroxy, meta-isopropyl). |
| Regioisomeric Purity | > 99.5% (vs. 5-isopropyl isomer) | The 3-isopropyl group provides the "steric wall" essential for chiral induction. The 5-isomer lacks this steric influence, producing a non-selective catalyst. |
| Chemical Purity | > 98.0% | Residual phenols or unreacted reagents can poison the metal center (e.g., Ti, Mn, Co) in the final catalyst. |
Part 2: Comparative Analytical Protocols
We compare three methodologies for assessing the quality of this compound.
Method A: High-Resolution GC-FID (The Gold Standard for Isomers)
Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for distinguishing regioisomers due to their differing boiling points and interaction with the stationary phase.
-
Protocol:
-
Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program: Hold 50°C (2 min) → Ramp 10°C/min to 250°C → Hold 5 min.
-
Sample Prep: Dissolve 10 mg aldehyde in 1 mL DCM.
-
-
Interpretation:
-
3-isopropyl isomer (Target): Typically elutes earlier due to intramolecular hydrogen bonding (OH---O=C), which lowers the effective boiling point.
-
5-isopropyl isomer (Impurity): Elutes later; lacks the strong intramolecular H-bond shielding.
-
-
Pros: High resolution, quantitative, detects unreacted phenol.
-
Cons: Destructive; requires reference standards for precise quantification.
Method B: 1H-NMR Spectroscopy (Rapid Structural Verification)
NMR provides a "fingerprint" of the substitution pattern.
-
Protocol:
-
Dissolve 15 mg sample in CDCl3.
-
Acquire 1H spectrum (400 MHz minimum).
-
-
Key Diagnostic Signals:
-
Aldehyde Proton (-CHO): Singlet at ~9.8–9.9 ppm.
-
Aromatic Region: The 3-substituted isomer shows a specific splitting pattern (doublet-doublet-triplet or multiplet depending on resolution).
-
Impurity Flag: Look for a secondary aldehyde peak (e.g., at 9.7 ppm) or different aromatic coupling constants indicative of the 5-isopropyl isomer (which would show a large para coupling constant not present in the 1,2,3-substituted target).
-
-
Pros: Non-destructive; confirms identity and structure simultaneously.
-
Cons: Lower sensitivity (LOD ~0.5%) compared to GC; difficult to quantify trace isomers if peaks overlap.
Method C: The "Use-Test" (Functional Enantioselectivity Assay)
This is the ultimate validation. You synthesize the ligand, form the catalyst, and run a benchmark reaction. If the aldehyde is "pure enough," the resulting ee will match literature standards.
-
Protocol:
-
Ligand Synthesis: Condense the aldehyde (2 eq) with (1R,2R)-1,2-diaminocyclohexane (1 eq) in Ethanol (Reflux 2h).
-
Complexation: Add Mn(OAc)2 / LiCl to form the Jacobsen Catalyst.
-
Benchmark Reaction: Epoxidation of cis-β-methylstyrene or asymmetric addition of TMSCN to benzaldehyde.
-
Measurement: Analyze the product's ee via Chiral HPLC (e.g., Chiralcel OD-H column).
-
-
Pass Criteria: Product ee > 95% (or matching literature benchmark).
-
Pros: Validates the entire system; accounts for unknown inhibitors.
-
Cons: Time-consuming (3-4 days); expensive.
Part 3: Data Comparison Table
| Feature | Method A: GC-FID | Method B: 1H-NMR | Method C: Functional Use-Test |
| Primary Utility | Quantifying Isomeric Purity | Identity Confirmation | Validating Performance |
| Sensitivity | High (ppm level) | Moderate (~0.5%) | Indirect (High sensitivity to catalyst defects) |
| Cost per Run | Low ($) | Medium ( | High ( |
| Turnaround | 30 Minutes | 15 Minutes | 3-5 Days |
| Blind Spot | Cannot detect non-volatile inorganics | Overlapping signals hide trace isomers | Does not identify why it failed (black box) |
| Recommendation | Routine QC | Goods Inward ID | New Supplier Validation |
Part 4: Logic Visualization (The "Purity-to-Performance" Chain)
The following diagram illustrates why the purity of the achiral aldehyde dictates the enantiomeric success of the final drug product.
Caption: The propagation of isomeric impurities in the achiral aldehyde leads to defective catalyst architectures, directly reducing the enantiomeric excess (ee) of the final pharmaceutical intermediate.
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Link
-
Jacobsen, E. N., et al. "Electronic Tuning of Asymmetric Catalysts." Journal of the American Chemical Society, vol. 113, no. 18, 1991, pp. 7063-7064. Link
-
Hansen, J. F., et al. "Scale-up of the Synthesis of the Jacobsen Catalyst." Organic Process Research & Development, vol. 4, no. 4, 2000. (Describes the criticality of aldehyde purity in large-scale ligand synthesis). Link
-
PubChem. Compound Summary: 3-Isopropylsalicylaldehyde. National Library of Medicine. Link
Sources
A Senior Application Scientist's Guide to Confirming Molecular Conformation: A Case Study on 2-Hydroxy-3-isopropylbenzaldehyde Using X-ray Diffraction
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and interactions. The conformation of a molecule, the spatial arrangement of its atoms, dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for conformational analysis, with a primary focus on the gold standard method: single-crystal X-ray diffraction. We will use the exemplar molecule, 2-Hydroxy-3-isopropylbenzaldehyde, to illustrate these principles. While a specific crystal structure for this exact molecule is not publicly available, this guide will furnish you with the theoretical and practical framework to conduct such an analysis.
The Central Role of Conformation in Molecular Function
The seemingly subtle differences in the spatial arrangement of atoms can lead to profound changes in a molecule's behavior. In drug development, for instance, only one specific conformer of a chiral drug may bind to its biological target, while others may be inactive or even elicit harmful side effects. Therefore, unambiguous conformational analysis is not merely an academic exercise but a critical step in the design and development of new chemical entities.
This compound, a substituted salicylaldehyde, possesses several key structural features that make its conformational analysis an interesting case study. The presence of a hydroxyl group ortho to an aldehyde group allows for the formation of an intramolecular hydrogen bond. The steric bulk of the adjacent isopropyl group will influence the orientation of the aldehyde and hydroxyl groups relative to the benzene ring. X-ray diffraction provides the most definitive method to elucidate these spatial relationships.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal benchmark for determining the solid-state structure of a crystalline compound. The technique involves irradiating a single, well-ordered crystal with X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-ray beams, scientists can reconstruct a three-dimensional electron density map of the molecule, revealing the precise coordinates of each atom.
Causality in Experimental Design: Why X-ray Diffraction?
While other techniques provide valuable conformational insights, they often rely on inference or computational modeling. X-ray diffraction, in contrast, offers a direct visualization of the molecule in the crystalline state. This provides irrefutable evidence of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.
A Comparative Analysis of Conformational Analysis Techniques
To provide a holistic perspective, it is essential to compare X-ray diffraction with other commonly employed techniques for conformational analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Computational Modeling |
| State of Matter | Solid (Crystalline) | Solution | In Silico |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, packing interactions. | Information about through-bond and through-space atomic connectivity and proximity, dynamic processes in solution. | Theoretical prediction of stable conformers, relative energies, and geometric parameters. |
| Ambiguity | Low (unambiguous for the crystalline state) | High (provides an average conformation in solution, interpretation can be complex) | Moderate (accuracy depends on the level of theory and force field used) |
| Prerequisites | High-quality single crystals | Soluble sample | None (computational resources) |
| Primary Output | 3D molecular structure | Spectra (1D and 2D) | Calculated structures and energies |
Experimental Workflow: From Synthesis to Structure
The journey to confirming the conformation of this compound via X-ray diffraction involves a multi-step process.
Caption: A streamlined workflow for the conformational analysis of this compound using X-ray diffraction.
Step-by-Step Experimental Protocol for X-ray Diffraction Analysis
Objective: To obtain a high-resolution single-crystal X-ray structure of this compound.
Prerequisites: A purified sample of this compound and access to a single-crystal X-ray diffractometer.
Methodology:
-
Crystal Growth (A Critical Step):
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension).
-
Procedure:
-
Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof).
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place the vial containing the sample solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the sample solution, reducing the solubility and promoting crystal growth.
-
-
Monitor for the formation of single, well-defined crystals.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal is selected and mounted on the diffractometer for data collection.
-
Procedure:
-
Under a microscope, select a crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperatures to minimize radiation damage).
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Procedure:
-
The diffraction data is processed to yield a set of structure factors.
-
Initial atomic positions are determined using direct methods or Patterson methods.
-
The structural model is refined using least-squares methods to best fit the experimental data. This iterative process refines the atomic coordinates, and thermal parameters.
-
Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions.
-
-
-
Structure Validation:
-
Rationale: The final structure is rigorously checked for correctness and quality.
-
Procedure:
-
The refined structure is validated using software tools like PLATON or CheckCIF.
-
Key metrics such as R-factors, goodness-of-fit, and the analysis of residual electron density are examined to ensure the quality of the final model.
-
-
Alternative Approaches and Their Synergistic Value
While X-ray diffraction provides a definitive solid-state structure, it is crucial to understand that the conformation in solution or the gas phase may differ. Here, other techniques become invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[1] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities between protons, which can be used to infer conformational preferences. For this compound, NOESY could potentially show correlations between the aldehyde proton and the protons of the isopropyl group, providing clues about their relative orientation. However, it is important to remember that NMR provides data on the average conformation in solution, which may be a dynamic equilibrium of multiple conformers.
Computational Modeling
Theoretical calculations, such as those performed with Gaussian software, can be used to explore the potential energy surface of a molecule and identify stable conformers.[2] By performing a conformational search, one can predict the lowest energy conformations of this compound and compare their relative energies. These predicted structures can then be compared with experimental data from X-ray diffraction or NMR to provide a more complete picture of the molecule's conformational landscape.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hydroxy-3-isopropylbenzaldehyde
This document provides essential safety and handling protocols for 2-Hydroxy-3-isopropylbenzaldehyde (CAS No. 67372-96-7). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every researcher, from novice to expert, can handle this compound with confidence and security. Our commitment is to your safety, which is the bedrock of innovative and reproducible science.
Hazard Assessment: Understanding the Primary Risk
The most critical piece of safety information for this compound comes from its GHS classification. According to the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified under H318, which translates to a stark warning: Causes serious eye damage .[1] This is not a minor irritation; it signifies a risk of significant, potentially irreversible, injury upon contact with the eyes.
While specific data for other endpoints are limited, analysis of structurally similar benzaldehydes suggests we must anticipate additional hazards as a matter of prudent laboratory practice.[2]
| Hazard Classification | GHS Code | Description | Source / Rationale |
| Serious Eye Damage | H318 | Causes serious eye damage. | ECHA C&L Inventory [1] |
| Skin Irritation | H315 (Anticipated) | Causes skin irritation. | Based on data for isomers like Salicylaldehyde and 3-Isopropylbenzaldehyde.[3][4] |
| Harmful if Swallowed | H302 (Anticipated) | Harmful if swallowed. | Common classification for related benzaldehydes.[3] |
| Combustible Liquid | H227 (Anticipated) | Combustible liquid. | A common property for this class of organic compounds.[5] |
This assessment dictates that our primary focus must be on preventing any possibility of eye contact, with secondary measures to mitigate skin contact and ingestion.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a checklist; it is a direct response to the identified hazards. The principle of "as low as reasonably practicable" (ALARP) exposure must be our guide.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the H318 classification, standard safety glasses are unequivocally insufficient. The risk of serious eye damage necessitates a two-layer approach.
-
Primary Protection: Tight-sealing chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards. The seal is critical to prevent splashes or vapors from entering around the edges.
-
Secondary Protection: A full-face shield worn over the safety goggles. The causality here is simple: while goggles protect the eyes directly, a face shield provides a broader barrier, protecting the entire face from splashes that could otherwise deflect into the eyes or onto the skin.[5]
Hand Protection: Preventing Dermal Contact
To prevent skin irritation, robust hand protection is essential.
-
Recommended Material: Chemical-resistant gloves, such as nitrile rubber, are a suitable starting point.[2]
-
Critical Protocol: Always check the glove manufacturer's specifications for breakthrough time and permeation resistance against aldehydes or similar aromatic compounds.[6] Gloves should be inspected for any signs of degradation or puncture before each use. Never reuse disposable gloves.
Skin and Body Protection
A standard laboratory coat is required to protect skin and personal clothing from contamination.[2] For procedures with a higher risk of splashing, consider a chemically resistant apron over the lab coat.
Respiratory Protection: Engineering Controls First
The primary method for avoiding inhalation of vapors is through engineering controls.
-
Primary Control: All handling of this compound should be conducted within a certified chemical fume hood.[7] This not only prevents inhalation but also contains any potential spills.
-
Secondary Control: If a fume hood is unavailable or during a significant spill clean-up where vapor concentrations may be high, a NIOSH-approved respirator with an organic vapor (Type A, Brown) cartridge is necessary.[5]
Operational Plan: PPE Workflow
Properly using PPE involves a strict, logical sequence for donning and doffing to prevent cross-contamination. This workflow is a self-validating protocol that ensures safety at every step.
Caption: PPE Donning and Doffing Workflow.
The logic of the doffing sequence is to remove the most contaminated items first (gloves) and the least contaminated items last (goggles), minimizing contact between contaminated surfaces and your skin.
Emergency Protocols: Immediate and Decisive Action
First Aid Measures
In the event of an exposure, immediate action is critical to mitigating harm.
-
Eye Contact: This is the most critical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5][8] Remove contact lenses if present and easy to do. Seek immediate and urgent medical attention.[8]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8] If skin irritation occurs, seek medical advice.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a POISON CENTER or physician immediately for guidance.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[8] If respiratory symptoms occur, seek medical attention.
Spill Management Plan
For minor spills (<100 mL) inside a chemical fume hood, trained laboratory personnel can proceed with cleanup. For larger spills or any spill outside of a fume hood, evacuate the area and call emergency services.
The following protocol is a systematic approach to containing and cleaning a minor spill.
Caption: Step-by-step protocol for minor chemical spill response.
The causality behind this flow is crucial: containment prevents the hazard from spreading, absorption solidifies the liquid for safer collection, and systematic collection and decontamination ensure no residual hazard remains.[3][9][10]
Disposal Plan: Completing the Safety Lifecycle
All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.
-
Contaminated PPE and Materials: Place all solid waste into a clearly labeled, sealed waste container (e.g., a labeled bag or drum).[11][12]
-
Unused Chemical: Dispose of unused or waste this compound through an approved waste disposal plant.[5] Never pour this chemical down the drain.[3] Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.
By internalizing the rationale behind each step—from hazard assessment to final disposal—you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
-
Safety Data Sheet: 2-Hydroxybenzaldehyde. Carl ROTH. [Link]
-
This compound Substance Infocard. PubChem, National Library of Medicine. [Link]
-
Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]
-
2-Hydroxy-3-methylbenzaldehyde Safety Data Sheet. Chemsrc. [Link]
-
3-Isopropylbenzaldehyde Hazard Summary. PubChem, National Library of Medicine. [Link]
-
Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
Spill Clean-up. McMaster University Biosafety Office. [Link]
-
1.3.2 Spill-Procedures. University of California, Santa Cruz. [Link]
-
Cleaning up a spill. Kent State University. [Link]
-
RIFM fragrance ingredient safety assessment, cuminic aldehyde, CAS Registry Number 122-03-2. Food and Chemical Toxicology. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH, CDC. [Link]
-
Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]
Sources
- 1. This compound | C10H12O2 | CID 10171264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. 3-Isopropylbenzaldehyde | C10H12O | CID 520680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. 2-Hydroxy-3-methylbenzaldehyde | CAS#:41438-18-0 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. knb.org [knb.org]
- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
